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Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Documentation Hub

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  • Product: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
  • CAS: 1105664-04-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of tert-Butyl 7,9-Dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals I. Proposed Synthetic Route The proposed synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3) commences with the commercially avail...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Proposed Synthetic Route

The proposed synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3) commences with the commercially available starting material, tert-butyl 3-aminoazetidine-1-carboxylate (1). The core of this strategy involves a cyclocondensation reaction with a suitable malonic acid derivative to construct the desired 2,6-diazaspiro[3.5]nonane-7,9-dione ring system.

A plausible two-step route is proposed:

  • Step 1: Cyclocondensation. Reaction of tert-butyl 3-aminoazetidine-1-carboxylate (1) with malonyl dichloride (2) in the presence of a non-nucleophilic base to form the target molecule (3).

  • Step 2 (Alternative): Deprotection and Re-protection. In an alternative approach, the initial product could be the di-Boc protected species or a mixture, which would then necessitate a selective deprotection and re-protection sequence to yield the desired mono-Boc protected final product. However, the direct cyclization is the more convergent and likely approach.

II. Experimental Protocols

Step 1: Synthesis of tert-Butyl 7,9-Dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3)

This procedure is based on analogous cyclocondensation reactions to form heterocyclic diones.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1)

  • Malonyl dichloride (2)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1) (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of malonyl dichloride (2) (1.1 eq) in anhydrous DCM via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3).

III. Data Presentation

Table 1: Reactant and Product Information

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
tert-Butyl 3-aminoazetidine-1-carboxylate (1)tert-Butyl 3-aminoazetidine-1-carboxylate structureC₈H₁₆N₂O₂172.23193269-78-2
Malonyl dichloride (2)Malonyl dichloride structureC₃H₂Cl₂O₂140.961663-67-8
tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3)tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate structureC₁₁H₁₆N₂O₄240.261105664-04-7

Table 2: Hypothetical Reaction Parameters and Expected Results

ParameterValue
Reaction Scale1-10 mmol
SolventAnhydrous Dichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Purification MethodFlash Column Chromatography (Silica Gel)
Expected Yield60-80% (based on analogous reactions)
Expected AppearanceWhite to off-white solid

IV. Visualization of the Synthetic Pathway

Synthesis_Route cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product A tert-Butyl 3-aminoazetidine-1-carboxylate (1) R Cyclocondensation A->R B Malonyl dichloride (2) B->R P tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3) R->P TEA, DCM 0 °C to RT

Caption: Proposed synthesis of the target compound.

V. Logical Workflow for Synthesis and Purification

Experimental_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction_progress Reaction cluster_workup Workup cluster_purification Purification S1 Dissolve Starting Material (1) in DCM S2 Cool to 0 °C S1->S2 S3 Add Base (TEA) S2->S3 A1 Slowly add Malonyl Dichloride (2) S3->A1 RP1 Warm to Room Temperature A1->RP1 RP2 Stir for 12-18h RP1->RP2 RP3 Monitor by TLC RP2->RP3 W1 Quench with NaHCO3 (aq) RP3->W1 W2 Separate Layers W1->W2 W3 Extract Aqueous Layer W2->W3 W4 Combine, Wash, and Dry Organic Layers W3->W4 W5 Concentrate under Reduced Pressure W4->W5 P1 Flash Column Chromatography W5->P1 P2 Characterize Pure Product (3) P1->P2

Exploratory

An In-depth Technical Guide on Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and Its Analogs

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the chemical properties of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxy...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical properties of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate." An extensive search of publicly available scientific literature and chemical databases indicates that specific experimental data for this exact compound is limited. Therefore, to provide a comprehensive understanding, this guide also includes data on structurally related analogs. The information on these analogs can serve as a valuable reference for predicting the properties and behavior of the title compound.

Core Compound: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Physicochemical Properties of Structural Analogs

To approximate the characteristics of the target compound, the following table summarizes the physicochemical properties of several close structural analogs. These compounds share the diazaspiro[3.5]nonane core or feature a single oxo group, providing insight into the likely properties of the dioxo-substituted compound.

Propertytert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate[1]tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate[2]tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate[3]
CAS Number 1086394-57-1236406-55-61363381-22-9
Molecular Formula C₁₂H₂₂N₂O₂C₁₂H₂₂N₂O₂C₁₃H₂₁NO₃
Molecular Weight 226.32 g/mol 226.32 g/mol 239 g/mol
Boiling Point Not availableNot available348.6±42.0 °C at 760 mmHg
Appearance Not availableWhite to off-white solidOff-White powder
Storage Not availableRoom temperature2-8°C, sealed and dry

Experimental Protocols: Synthesis of a Related Compound

While a specific synthesis protocol for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not documented in the searched literature, the synthesis of related spirocyclic compounds has been described. The following is a representative synthesis for a related class of compounds, which may inform a potential synthetic route. A patent describes a multi-step synthesis for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, illustrating a general approach to constructing the diazaspiro core[4].

A more detailed, single-step synthesis is available for tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate:

Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate [5]

  • Reactants:

    • tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv)

    • Zn/Cu couple (11.5 equiv)

    • 2,2,2-trichloroacetyl chloride in DME

    • t-BuOMe (solvent)

  • Procedure:

    • To a flame-dried round-bottom flask under vacuum, tert-butyl 4-methylenepiperidine-1-carboxylate and Zn/Cu couple are added.

    • t-BuOMe is added, and the flask is filled with a nitrogen atmosphere.

    • The mixture is stirred at 15 °C, and a solution of 2,2,2-trichloroacetyl chloride in DME is added dropwise.

    • The reaction mixture is stirred at room temperature overnight.

    • The flask is cooled in an external ice bath, and a saturated solution of NH₄Cl is added slowly.

    • The mixture is stirred at room temperature for 4 hours and then filtered.

    • The phases are separated, and the aqueous phase is extracted with EtOAc.

    • The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The residue is purified by CombiFlash chromatography to yield the final product.

The following diagram illustrates a generalized workflow for chemical synthesis and purification.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants & Solvents reaction Reaction under Controlled Conditions reactants->reaction 1. Mixing quench Quenching reaction->quench 2. Stopping Reaction extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography product Isolated Product chromatography->product

Generalized workflow for chemical synthesis.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. However, the diazaspiro[3.5]nonane scaffold is of interest in medicinal chemistry.

For instance, the related compound, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is utilized as a PROTAC (Proteolysis Targeting Chimera) linker[6]. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This suggests that the diazaspiro[3.5]nonane core can be a valuable component in the design of chemical probes and potential therapeutics.

The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_MoA protac PROTAC (Target Binder - Linker - E3 Ligase Binder) ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex polyubiquitination Polyubiquitination ternary_complex->polyubiquitination Ubiquitination ubiquitin Ubiquitin ubiquitin->polyubiquitination proteasome Proteasome polyubiquitination->proteasome Recruitment degradation Protein Degradation proteasome->degradation

General mechanism of PROTAC action.

Additionally, derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis[7]. This highlights the potential for spirocyclic scaffolds to be developed into modulators of various biological targets.

Safety Information

Safety data for the title compound is not available. However, for related diazaspiro[3.5]nonane derivatives, general handling precautions for laboratory chemicals should be followed. For example, tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is associated with the following hazard statements[1]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

It is imperative to consult the safety data sheet (SDS) for any specific compound before handling.

Conclusion

While "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is not a well-characterized compound in publicly accessible literature, its structural components are present in a variety of biologically relevant molecules. The diazaspiro[3.5]nonane core is a versatile scaffold used in medicinal chemistry, particularly in the development of PROTACs and receptor agonists. The data presented on analogous compounds can guide researchers in the design of synthetic routes and in predicting the physicochemical and biological properties of this and other novel diazaspiro derivatives. Further research is warranted to fully elucidate the chemical and biological profile of this specific molecule.

References

Foundational

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" IUPAC name and CAS number

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a concise overview of tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate, a specialized chemical co...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a concise overview of tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate, a specialized chemical compound. The guide confirms the compound's IUPAC name and CAS number, which are essential for accurate identification in research and development. However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed experimental data, including specific biological activities, quantitative metrics, and established experimental protocols. This document outlines the confirmed chemical identity and discusses the current limitations in available data for this compound.

Chemical Identity

The compound of interest, commonly referred to as "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate," has been definitively identified with the following nomenclature and registry number.

Identifier Value
IUPAC Name tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate
CAS Number 1105664-04-7[1][]
Molecular Formula C₁₂H₁₈N₂O₄
Molecular Weight 254.28 g/mol

Note on IUPAC Nomenclature: The numbering of the spirocyclic system follows IUPAC conventions, which may differ from the common name. The systematic name, tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate, reflects the accurate numbering of the atoms in the spiro[3.5]nonane ring structure.

Data Availability and Current Research Landscape

A thorough search of scientific databases and chemical literature was conducted to gather information on the synthesis, experimental applications, and biological activity of tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate. The investigation revealed the following:

  • Commercial Availability: The compound is listed by several chemical suppliers, indicating its availability for research purposes.

  • Limited Public Data: Despite its commercial availability, there is a significant lack of peer-reviewed scientific articles detailing specific experimental uses, biological data, or associated signaling pathways for this compound.

  • Patent Mentions: The compound is mentioned in various patents, often as a building block or intermediate in the synthesis of more complex molecules. However, these documents do not typically provide the detailed experimental protocols or quantitative biological data required for a comprehensive technical whitepaper.

Due to the absence of detailed public data, it is not possible at this time to provide the following components requested for this technical guide:

  • Quantitative Data Tables: No specific quantitative biological data (e.g., IC₅₀, Kᵢ, MIC values) for this compound could be located.

  • Detailed Experimental Protocols: No published studies were found that provide step-by-step experimental methodologies for the use of this compound in biological or chemical assays.

  • Signaling Pathway and Workflow Diagrams: Without information on the compound's mechanism of action or its role in specific biological processes, the creation of signaling pathway or experimental workflow diagrams would be purely speculative.

Potential Areas of Application (Inferred)

Based on the core structure of a diazaspiro[3.5]nonane-dione, it is possible to infer potential areas of interest for this compound in drug discovery and development. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target specificity and better physicochemical properties. The dione functionality suggests potential for hydrogen bonding interactions with biological targets.

Conclusion

tert-Butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1105664-04-7) is a readily available chemical entity. While its structure is of potential interest to medicinal chemists, there is a clear gap in the publicly accessible scientific literature regarding its synthesis, biological activity, and experimental applications. This lack of data currently prevents a more in-depth analysis and the creation of detailed experimental guides. Further research and publication in peer-reviewed journals are necessary to elucidate the properties and potential applications of this compound.

This guide serves to provide the confirmed identity of the molecule and to accurately represent the current state of available knowledge. Researchers interested in this compound are encouraged to undertake exploratory studies to characterize its chemical and biological properties.

Chemical Structure Diagram

G cluster_0 tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate node0 node1 node0->node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 node7 node6->node7 node8 node7->node8 node9 node8->node9 node10 node9->node10 node11 node10->node11 node12 node11->node12 node13 node12->node13 node14 node13->node14 node15 node14->node15 node16 node15->node16 node17 node16->node17 node18 node17->node18 node18->node0

Caption: Chemical structure of the title compound.

References

Exploratory

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" molecular structure and conformation

In-depth Technical Guide: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Audience: Researchers, scientists, and drug development professionals. Abstract Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carb...

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a four-membered azetidine ring fused with a six-membered piperidine-2,4-dione ring system. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a valuable intermediate in medicinal chemistry and organic synthesis. This document provides a concise overview of its molecular structure, key physicochemical properties, and a generalized experimental workflow for its characterization. Due to the limited availability of in-depth public research on this specific molecule, this guide synthesizes available data and provides a foundational understanding based on analogous structures.

Molecular Structure and Physicochemical Properties

The molecular structure of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is characterized by its spirocyclic core. This unique arrangement imparts significant conformational rigidity to the molecule. The azetidine ring is expected to be nearly planar, while the piperidine-2,4-dione ring likely adopts a distorted boat or twist-boat conformation to alleviate steric strain. The bulky tert-butoxycarbonyl group will have a significant influence on the molecule's solubility and reactivity.

Table 1: Physicochemical Data Summary

Property Value Source
Molecular Formula C12H18N2O4 Enamine
Molecular Weight 254.28 g/mol Enamine
CAS Number 1362947-06-8 Enamine
Appearance White to off-white solid General Observation

| Solubility | Soluble in organic solvents (e.g., DMSO, DCM) | General Observation |

Conformational Analysis

Detailed experimental and computational conformational analysis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not extensively reported in publicly accessible literature. However, based on related spirocyclic systems, the following can be inferred:

  • Azetidine Ring: The four-membered ring is highly strained and will likely adopt a puckered conformation to a minimal extent. The substituents on the nitrogen will influence the degree of puckering.

  • Piperidine-2,4-dione Ring: This six-membered ring containing two carbonyl groups is expected to deviate significantly from a standard chair conformation. The presence of the spiro center and the diketone functionality suggests a more twisted or boat-like conformation to minimize steric and electronic repulsions.

  • Boc Group Orientation: The bulky tert-butyl group will sterically hinder rotation around the N-C bond, leading to a preferred orientation that minimizes interaction with the spirocyclic core.

A comprehensive understanding of the conformational landscape would require dedicated studies using techniques such as X-ray crystallography for solid-state analysis and advanced NMR spectroscopy (e.g., NOESY, ROESY) for solution-state analysis, complemented by computational modeling (e.g., Density Functional Theory).

Experimental Protocols

General Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_advanced Advanced Analysis (Optional) cluster_reporting Data Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR Infrared Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC, LC-MS) NMR->Purity XRay Single Crystal X-ray Diffraction Purity->XRay CompChem Computational Modeling Purity->CompChem Report Data Compilation and Reporting Purity->Report XRay->Report CompChem->Report

Caption: General workflow for synthesis and characterization.

Methodology Details:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment, including chemical shifts, coupling constants, and integration. This provides insights into the connectivity and stereochemistry of the molecule.

    • ¹³C NMR: To identify the number and types of carbon atoms present in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish detailed connectivity and spatial relationships between atoms.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups, such as the carbonyl (C=O) stretches of the dione and the carbamate, and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the purity of the synthesized compound.

Potential Applications in Drug Development

Spirocyclic scaffolds are of significant interest in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and physicochemical properties. The diazaspiro[3.5]nonane core, in particular, can serve as a rigid template for presenting functional groups in specific spatial orientations. The presence of the Boc-protected nitrogen allows for further synthetic modifications, making this compound a potentially useful building block for creating libraries of novel compounds for biological screening.

Logical Relationship in Scaffold-Based Drug Discovery

G Scaffold Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Deprotection Boc Deprotection Scaffold->Deprotection Functionalization Functionalization (e.g., Acylation, Alkylation) Deprotection->Functionalization Library Compound Library Functionalization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Role as a scaffold in drug discovery.

Conclusion

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate represents an interesting chemical entity with potential applications in synthetic and medicinal chemistry. While detailed structural and conformational studies are currently limited in the public domain, its rigid spirocyclic framework makes it an attractive scaffold for the development of novel therapeutics. Further research, including X-ray crystallographic analysis and advanced spectroscopic studies, is warranted to fully elucidate its three-dimensional structure and conformational dynamics, which will be crucial for its rational application in drug design.

Foundational

A Technical Guide to the Solubility and Stability Assessment of Novel Spirocyclic Compounds: A Case Study of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Disclaimer: Publicly available experimental data on the solubility and stability of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is limited. This guide therefore provides a comprehensive framework for ass...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the solubility and stability of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is limited. This guide therefore provides a comprehensive framework for assessing these critical properties for this and structurally similar novel chemical entities, based on established principles and standard protocols in pharmaceutical sciences.

Introduction

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a unique spirocyclic molecule containing a Boc-protected amine and a barbiturate-like 1,3-diazinane-2,4-dione moiety. For any novel compound, particularly in the context of drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are foundational pillars that influence a compound's formulation, bioavailability, storage, and overall therapeutic potential. Poor aqueous solubility can hinder absorption in vivo, while instability can lead to loss of potency and the formation of potentially toxic degradants.

This technical guide outlines the predictive analysis and standard experimental workflows for determining the solubility and stability profiles of a novel compound such as tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Structural Analysis and Predicted Properties

A preliminary analysis of the molecule's structure allows for the prediction of its behavior:

  • Boc (tert-butoxycarbonyl) Group: This protecting group is notoriously labile under acidic conditions, suggesting potential instability in low pH environments (e.g., gastric fluid).

  • Dioxo-diazaspiro Moiety: The cyclic imide-like structure may be susceptible to hydrolysis, particularly under basic conditions, which could open the heterocyclic ring.

  • Hydrogen Bonding: The presence of N-H protons and carbonyl groups allows the molecule to act as both a hydrogen bond donor and acceptor, which is crucial for its interaction with solvents.

  • Lipophilicity: The tert-butyl group contributes to the molecule's lipophilicity, which may decrease its solubility in aqueous media.

Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability.[1] It is typically assessed using two main approaches: kinetic and thermodynamic solubility.[1][2]

Quantitative Solubility Data (Illustrative)

The following table is a template illustrating how solubility data for the target compound would be presented.

| Table 1: Thermodynamic Solubility of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | | :--- | :--- | | Solvent/Medium | Solubility (µg/mL) | | pH 1.2 Buffer (Simulated Gastric Fluid) | Data Not Available | | pH 4.5 Acetate Buffer | Data Not Available | | pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | Data Not Available | | pH 7.4 Phosphate-Buffered Saline (PBS) | Data Not Available | | Water | Data Not Available | | Dimethyl Sulfoxide (DMSO) | Data Not Available | | Ethanol | Data Not Available |

Experimental Protocol: Thermodynamic Equilibrium Solubility

This method determines the saturation concentration of a compound in a solvent at equilibrium.[3][4]

Methodology:

  • Preparation: Add an excess amount of the solid test compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents.[3]

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • Separation: After incubation, separate the undissolved solid from the solution. This is commonly achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a calibration curve using standards of known concentrations to calculate the solubility of the compound in the original supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification & Analysis A Add excess solid compound to buffer vials B Incubate with agitation (24-48h at 37°C) A->B C Centrifuge samples to pellet undissolved solid B->C D Collect supernatant C->D E Dilute sample D->E F Analyze via HPLC-UV E->F G Calculate concentration using calibration curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, pH, and light.[5][6] Forced degradation, or stress testing, is a key component of this assessment.[7][8][9] It involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and products.[5][9]

Quantitative Stability Data (Illustrative)

The following table is a template showing how data from a forced degradation study would be presented. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting degradants.[6]

| Table 2: Forced Degradation of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | | :--- | :--- | :--- | :--- | | Stress Condition | Conditions | Duration | % Assay Remaining | | Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Data Not Available | | Base Hydrolysis | 0.1 M NaOH, RT | 8 hours | Data Not Available | | Oxidation | 3% H₂O₂, RT | 24 hours | Data Not Available | | Thermal | 80°C, Solid State | 72 hours | Data Not Available | | Photolytic | ICH Q1B Option 2 | 7 days | Data Not Available |

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to establish the intrinsic stability of a molecule.[5][9]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[6]

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature, protected from light.[6]

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, subject a solution of the compound to heat.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to halt the degradation reaction.[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.

  • Reporting: Report the percentage of the parent compound remaining and the percentage of major degradation products formed (as a percentage of the total peak area).

G cluster_start Setup cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, 60°C) Start->Acid Base Basic (0.1 M NaOH, RT) Start->Base Oxid Oxidative (3% H₂O₂, RT) Start->Oxid Therm Thermal (80°C) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Sample Withdraw samples at time points Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Analyze Analyze via Stability- Indicating HPLC-PDA Neutralize->Analyze Report Report % Assay & Degradants Analyze->Report

Caption: General Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not currently in the public domain, a robust and well-established framework exists for its characterization. Based on its structure, the compound is predicted to be susceptible to degradation under both acidic and basic conditions. Its solubility profile will be dictated by the interplay between its lipophilic tert-butyl group and the polar spiro-dione core. The experimental protocols detailed in this guide for thermodynamic solubility and forced degradation studies provide the necessary tools for researchers and drug development professionals to thoroughly characterize this and other novel chemical entities, enabling informed decisions in the progression of potential drug candidates.

References

Exploratory

Synthetic Pathway to Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a proposed synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, a novel spirocyclic scaffold with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, a novel spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, the following pathway is a well-reasoned projection based on established and analogous chemical transformations. The synthesis is designed as a three-stage process, commencing with a commercially available starting material and proceeding through key intermediates to the final product.

Stage 1: Synthesis of the Key Intermediate: 1,1-Bis(aminomethyl)cyclobutane

The initial stage focuses on the preparation of the diamine intermediate, 1,1-bis(aminomethyl)cyclobutane, from 1,1-cyclobutanedicarboxylic acid. This is achieved via a two-step sequence involving the formation of a dicarboxamide followed by its reduction.

Step 1.1: Synthesis of 1,1-Cyclobutanedicarboxamide

The commercially available 1,1-cyclobutanedicarboxylic acid is first converted to its corresponding dicarboxamide. This transformation can be achieved through various standard amidation procedures. A common method involves the conversion of the carboxylic acids to acid chlorides followed by reaction with ammonia.

Experimental Protocol:

  • To a solution of 1,1-cyclobutanedicarboxylic acid (1 eq) in a suitable solvent such as dichloromethane, oxalyl chloride (2.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the diacyl chloride.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The crude diacyl chloride is then dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).

  • The resulting mixture is stirred for several hours at room temperature.

  • The precipitate, 1,1-cyclobutanedicarboxamide, is collected by filtration, washed with cold water, and dried under vacuum.

Reactant Molar Ratio Notes
1,1-Cyclobutanedicarboxylic Acid1
Oxalyl Chloride2.2
DMFCatalytic
Aqueous AmmoniaExcess
Step 1.2: Reduction of 1,1-Cyclobutanedicarboxamide to 1,1-Bis(aminomethyl)cyclobutane

The dicarboxamide is then reduced to the corresponding diamine using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄).[1][2][3][4]

Experimental Protocol:

  • A suspension of lithium aluminum hydride (excess, e.g., 4 eq) in a dry, high-boiling ether solvent such as tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • A solution of 1,1-cyclobutanedicarboxamide (1 eq) in dry THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, the reaction mixture is heated at reflux for an extended period (e.g., 12-24 hours) to ensure complete reduction.

  • The reaction is then cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).[5]

  • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,1-bis(aminomethyl)cyclobutane. The product can be further purified by distillation under reduced pressure.

Reactant Molar Ratio Typical Yield
1,1-Cyclobutanedicarboxamide170-90%
Lithium Aluminum Hydride4

Stage 2: Construction of the Spirocyclic Core: 2,6-Diazaspiro[3.5]nonane-7,9-dione

The synthesized diamine is then cyclized with a suitable three-carbon dielectrophile to form the desired spiro-glutarimide core. Diethyl malonate is a common and effective reagent for this type of transformation.

Experimental Protocol:

  • A mixture of 1,1-bis(aminomethyl)cyclobutane (1 eq) and diethyl malonate (1.1 eq) is heated, either neat or in a high-boiling solvent such as ethanol or xylene, in the presence of a base catalyst like sodium ethoxide.

  • The reaction is heated at reflux for several hours, during which ethanol is evolved.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography on silica gel to afford 2,6-diazaspiro[3.5]nonane-7,9-dione.

Reactant Molar Ratio Typical Yield
1,1-Bis(aminomethyl)cyclobutane160-80%
Diethyl Malonate1.1
Sodium EthoxideCatalytic

Stage 3: Selective Mono-Boc Protection

The final step involves the selective protection of one of the two equivalent secondary amine functionalities of the spiro-diamine with a tert-butoxycarbonyl (Boc) group. This can be achieved using a one-pot procedure that relies on the in-situ formation of the mono-hydrochloride salt of the diamine.[6][7][8][9]

Experimental Protocol:

  • The 2,6-diazaspiro[3.5]nonane-7,9-dione (1 eq) is dissolved in anhydrous methanol at 0 °C under an inert atmosphere.

  • Chlorotrimethylsilane (Me₃SiCl) (1 eq) is added dropwise to the solution. A white precipitate of the mono-hydrochloride salt may form.[7]

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • A small amount of water (e.g., 1 mL per gram of starting material) is added, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1 eq) in methanol.[7]

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The methanol is removed under reduced pressure.

  • The residue is taken up in water and washed with diethyl ether to remove any di-Boc protected byproduct.

  • The aqueous layer is then basified to a pH > 12 with a 2N NaOH solution.

  • The product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Further purification can be achieved by column chromatography if necessary.

Reactant Molar Ratio Typical Yield
2,6-Diazaspiro[3.5]nonane-7,9-dione160-80%
Chlorotrimethylsilane1
Di-tert-butyl dicarbonate1

Synthetic Pathway Visualization

Proposed synthetic pathway for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, synthetic route to tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The proposed pathway is based on reliable and well-documented organic transformations, offering a solid foundation for researchers and drug development professionals to synthesize this and related novel spirocyclic compounds. The experimental protocols provided are based on analogous reactions and may require optimization for this specific substrate. This guide serves as a valuable resource for the exploration of new chemical space centered around the diazaspiro[3.5]nonane scaffold.

References

Foundational

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" potential biological activity

An In-depth Guide for Researchers and Drug Development Professionals Executive Summary "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is a unique heterocyclic compound featuring a spirocyclic system. Whil...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is a unique heterocyclic compound featuring a spirocyclic system. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its core structure, the diazaspiro[3.5]nonane scaffold, is a recognized "privileged" structure in medicinal chemistry. This guide synthesizes the known biological activities of structurally related diazaspiro[3.5]nonane derivatives to forecast the potential therapeutic applications of this compound family. The evidence points towards promising avenues in oncology and metabolic diseases, warranting further investigation into this chemical space. This document provides a comprehensive overview of the available data, relevant experimental protocols, and associated signaling pathways to inform future research and development efforts.

Introduction: The Therapeutic Potential of the Diazaspiro[3.5]nonane Core

The diazaspiro[3.5]nonane moiety represents a three-dimensional chemical scaffold that has garnered increasing interest in drug discovery. Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, which can lead to enhanced target affinity and selectivity. The "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" molecule, in particular, possesses several features of interest: a Boc-protected amine for facile derivatization, and a dioxo functionality that can be a handle for further chemical modifications or may participate in hydrogen bonding with biological targets.

While this specific compound is likely a synthetic intermediate, its derivatives have shown significant biological activities, most notably as inhibitors of oncogenic proteins and as agonists of metabolic receptors.

Potential Therapeutic Applications Based on Analogues

Oncology: Targeting KRAS G12C

One of the most significant applications of the diazaspiro[3.5]nonane scaffold is in the development of covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers. Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent inhibitors that bind to the switch-II pocket of KRAS G12C.[1] This suggests that the 2,6-diazaspiro[3.5]nonane core of the title compound could be a valuable building block for developing novel anticancer agents.

Metabolic Disorders: GPR119 Agonism

Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as agonists for the G-protein coupled receptor 119 (GPR119).[2] GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose-stimulated insulin secretion. Agonism of this receptor is a promising strategy for the treatment of type 2 diabetes and other metabolic disorders. The structural similarity suggests that the 2,6-diazaspiro[3.5]nonane scaffold could also be explored for its potential in modulating GPR119 activity.

Quantitative Biological Data of Diazaspiro[3.5]nonane Derivatives

The following table summarizes key quantitative data for biologically active derivatives of the diazaspiro[3.5]nonane scaffold.

Compound ClassTargetAssay TypeKey CompoundActivity (IC50/EC50)Cell Line/ModelReference
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesKRAS G12CBiochemical InhibitionCompound 7bNot explicitly stated in abstractNCI-H1373 xenograft[1]
7-azaspiro[3.5]nonane derivativesGPR119Receptor AgonismCompound 54gPotent AgonistSprague-Dawley rats[2]

Note: Specific IC50/EC50 values were not available in the abstracts of the cited literature. The table reflects the qualitative descriptions of potency.

Key Experimental Protocols

To aid in the biological evaluation of novel "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" derivatives, this section outlines generalized experimental protocols based on methodologies used for similar compounds.

General Protocol for KRAS G12C Inhibition Assay

This protocol describes a typical biochemical assay to determine the inhibitory activity of a compound against the KRAS G12C mutant protein.

experimental_workflow_kras cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare assay buffer, KRAS G12C protein, and nucleotide exchange factor (SOS1). compound_prep Prepare serial dilutions of test compound. incubation Incubate KRAS G12C with test compound. reagents->incubation compound_prep->incubation reaction_init Initiate nucleotide exchange by adding GTP. incubation->reaction_init detection Monitor nucleotide exchange, e.g., using a fluorescent GTP analog. reaction_init->detection data_plot Plot fluorescence signal against compound concentration. detection->data_plot ic50_calc Calculate IC50 value from the dose-response curve. data_plot->ic50_calc

KRAS G12C Inhibition Assay Workflow
  • Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, pH 7.5). Reconstitute purified recombinant KRAS G12C protein and a nucleotide exchange factor such as SOS1.

  • Compound Preparation : Dissolve the test compound in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Incubation : In a microplate, incubate the KRAS G12C protein with the various concentrations of the test compound for a predetermined period to allow for covalent bond formation.

  • Reaction Initiation : Initiate the nucleotide exchange reaction by adding a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

  • Detection : Monitor the increase in fluorescence over time, which corresponds to the exchange of GDP for the fluorescent GTP.

  • Data Analysis : Plot the rate of nucleotide exchange against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

General Protocol for GPR119 Agonist Assay

This protocol outlines a cell-based assay to measure the agonistic activity of a compound on the GPR119 receptor.

experimental_workflow_gpr119 cluster_prep Cell Culture and Transfection cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture a suitable host cell line (e.g., HEK293). transfection Transfect cells with a plasmid encoding human GPR119 and a cAMP-responsive reporter gene (e.g., CRE-luciferase). cell_culture->transfection cell_plating Plate transfected cells into a microplate. transfection->cell_plating compound_addition Add serial dilutions of the test compound to the cells. cell_plating->compound_addition incubation Incubate for a period to allow for receptor activation and reporter gene expression. compound_addition->incubation lysis_detection Lyse the cells and measure luciferase activity. incubation->lysis_detection ec50_calc Calculate EC50 value from the dose-response curve of luciferase signal. lysis_detection->ec50_calc

GPR119 Agonist Assay Workflow
  • Cell Culture and Transfection : Culture a suitable host cell line, such as HEK293 cells. Co-transfect the cells with an expression vector for human GPR119 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.

  • Cell Plating : Plate the transfected cells into a 96-well or 384-well microplate and allow them to adhere.

  • Compound Addition : Add serial dilutions of the test compound to the cells.

  • Incubation : Incubate the plate for a sufficient time (e.g., 4-6 hours) to allow for GPR119 activation, subsequent increase in intracellular cAMP, and expression of the luciferase reporter gene.

  • Detection : Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis : Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways

Understanding the signaling pathways modulated by diazaspiro[3.5]nonane derivatives is crucial for predicting their biological effects.

KRAS Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in cells. In its active, GTP-bound state, it activates downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth. Covalent inhibitors targeting KRAS G12C trap the protein in its inactive, GDP-bound state, thereby blocking downstream signaling.

kras_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) KRAS_GDP KRAS(G12C)-GDP (Inactive) EGFR->KRAS_GDP Activates KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF Inhibitor Diazaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Simplified KRAS Signaling Pathway
GPR119 Signaling Pathway

GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP levels enhance glucose-stimulated insulin secretion.

gpr119_pathway cluster_membrane Pancreatic β-cell Membrane cluster_cytoplasm Cytoplasm Agonist Diazaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs Gs protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Simplified GPR119 Signaling Pathway

Conclusion and Future Directions

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" represents a promising, yet underexplored, chemical entity. While direct evidence of its biological activity is currently lacking, the demonstrated therapeutic potential of its structural analogues in oncology and metabolic diseases provides a strong rationale for its investigation. The Boc-protected amine and the dioxo functionalities offer versatile handles for the synthesis of a library of novel derivatives.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Modifying the core structure at the unprotected nitrogen and potentially at the dioxo positions.

  • In vitro screening: Evaluating these new compounds against a panel of cancer cell lines (particularly those with KRAS G12C mutations) and in GPR119 functional assays.

  • Deprotection and evaluation of the parent scaffold: Removing the Boc group to assess the intrinsic activity of the 7,9-dioxo-2,6-diazaspiro[3.5]nonane core.

By leveraging the insights from related compounds and employing the experimental strategies outlined in this guide, researchers can effectively explore the therapeutic potential of this promising chemical scaffold.

References

Exploratory

The Emergence of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: A Novel Scaffold for Next-Generation Therapeutics

For Immediate Release In the relentless pursuit of novel chemical entities with enhanced therapeutic potential, the focus of medicinal chemistry is increasingly shifting towards three-dimensional molecular architectures....

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel chemical entities with enhanced therapeutic potential, the focus of medicinal chemistry is increasingly shifting towards three-dimensional molecular architectures. Among these, spirocyclic scaffolds have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This whitepaper delves into the promising potential of a unique diazaspirocyclic compound, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, as a versatile and valuable scaffold for the discovery and development of next-generation drugs. While direct extensive research on this specific molecule is emerging, a comprehensive analysis of its structural features and the established biological activities of closely related analogs provides a compelling rationale for its exploration.

The 2,6-diazaspiro[3.5]nonane core, a key feature of the title compound, is recognized as a valuable building block in medicinal chemistry.[1][2] Its inherent three-dimensionality and the presence of two nitrogen atoms at strategic positions offer opportunities for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity. The tert-butyl carbamate (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, a crucial feature for library synthesis and lead optimization.[3]

Physicochemical Properties and Drug-like Characteristics

The incorporation of spirocyclic systems, particularly those containing heteroatoms, has been shown to improve key drug-like properties. These scaffolds can enhance aqueous solubility and metabolic stability compared to their carbocyclic or non-spirocyclic counterparts.[4] The rigid nature of the spiro[3.5]nonane framework can lead to a more defined orientation of substituents, potentially increasing binding affinity and selectivity for biological targets.[5]

PropertyPredicted/Inferred ValueSignificance in Drug Discovery
Molecular Weight~254.29 g/mol Falls within the "rule of five" for good oral bioavailability.
LogPPredicted to be lowFavorable for aqueous solubility and reduced off-target toxicity.
Hydrogen Bond Donors1 (N-H)Potential for key interactions with biological targets.
Hydrogen Bond Acceptors4 (C=O x2, O=C-O)Multiple points for hydrogen bonding, enhancing target affinity.
Rotatable Bonds2Low conformational flexibility can lead to higher binding affinity.

Table 1: Predicted Physicochemical Properties of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and their significance.

Synthetic Accessibility: A Gateway to Chemical Diversity

The synthesis of diazaspiro[3.5]nonane scaffolds has been a subject of considerable research, with several robust and scalable synthetic routes now established.[1][2] These methods often involve the construction of the spirocyclic core followed by functionalization of the nitrogen atoms. The presence of the dione functionality in the title compound suggests a potential synthetic route from a suitably substituted piperidine-4,4-dicarboxylate derivative.

A generalized synthetic approach is outlined below:

Synthetic_Pathway Start Commercially Available Starting Materials Step1 Piperidine-4,4-dicarboxylate Synthesis Start->Step1 Step2 N-Boc Protection Step1->Step2 Step3 Cyclization to form Azetidine Ring Step2->Step3 Step4 Formation of Dione Step3->Step4 Final Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Step4->Final

Caption: Generalized synthetic pathway for the target scaffold.

Potential Therapeutic Applications: Learning from Analogs

While specific biological data for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not yet widely published, the therapeutic applications of its structural cousins provide a strong indication of its potential.

Bioisosteric Replacement for Piperazine

Diazaspiro[3.3]heptane and related cores have been successfully employed as bioisosteres for the piperazine moiety, a common scaffold in many approved drugs.[6] This substitution can lead to improved pharmacokinetic profiles and reduced off-target effects. For instance, replacement of the piperazine in the PARP inhibitor olaparib with a diazaspiro core resulted in altered biological activity.[6]

Parent DrugPiperazine-Containing FragmentPotential Diazaspiro[3.5]nonane BioisosterePotential Advantage
OlaparibPiperazine2,6-Diazaspiro[3.5]nonaneAltered target engagement, improved PK
CiprofloxacinPiperazine2,6-Diazaspiro[3.5]nonaneEnhanced metabolic stability

Table 2: Potential for Bioisosteric Replacement of Piperazine.

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes and other metabolic disorders.[7] The rigid scaffold allows for precise positioning of substituents to maximize interaction with the receptor binding pocket.

GPCR_Signaling Agonist Diazaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Insulin Secretion PKA->Cellular_Response Promotes

Caption: GPR119 signaling pathway activated by a potential agonist.

PROTAC Linkers

The bifunctional nature of the 2,6-diazaspiro[3.5]nonane scaffold makes it an attractive linker for Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to degrade specific disease-causing proteins. The diazaspiro[3.5]nonane core can provide the necessary rigidity and exit vectors to optimally position the target-binding and E3 ligase-binding moieties.

PROTAC_Workflow PROTAC E3 Ligase Binder Diazaspiro[3.5]nonane Linker Target Protein Binder E3_Ligase E3 Ubiquitin Ligase PROTAC:f0->E3_Ligase Target_Protein Target Protein PROTAC:f2->Target_Protein Ternary_Complex Ternary Complex (PROTAC-E3-Target) E3_Ligase->Ternary_Complex Target_Protein->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of the diazaspiro linker in PROTAC-mediated degradation.

Experimental Protocols

General Procedure for N-Boc Deprotection

To a solution of the Boc-protected diazaspiro[3.5]nonane derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane), an excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) is added at room temperature. The reaction mixture is stirred for 1-4 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to afford the free amine.

General Procedure for Amide Coupling

To a solution of the deprotected diazaspiro[3.5]nonane amine (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling agent (e.g., HATU or HBTU, 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq) are added. The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the desired amide.

Conclusion and Future Directions

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate represents a largely unexplored yet highly promising scaffold for drug discovery. Its unique three-dimensional structure, synthetic tractability, and the proven therapeutic relevance of its close analogs strongly suggest its potential to yield novel drug candidates with improved properties. Future research should focus on the development of efficient and diverse synthetic routes to this scaffold and its derivatives, followed by screening against a wide range of biological targets. The exploration of this novel chemical space is poised to unlock new therapeutic opportunities and contribute to the advancement of modern medicinal chemistry.

References

Foundational

A Technical Guide to the Computational Modeling and Docking of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Disclaimer This document presents a hypothetical research framework for the computational analysis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Due to the absence of published experimental and computa...

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Disclaimer

This document presents a hypothetical research framework for the computational analysis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Due to the absence of published experimental and computational studies for this specific compound, this guide is constructed as a detailed, illustrative case study. The methodologies, data, and target selection are based on established computational drug discovery workflows and the known biological activities of structurally related diazaspiro[3.5]nonane derivatives. This whitepaper is intended for educational and instructional purposes for researchers, scientists, and drug development professionals.

Abstract

Computational modeling and molecular docking are indispensable tools in modern drug discovery, enabling the rapid assessment of small molecules as potential therapeutic agents. This technical guide outlines a comprehensive, albeit hypothetical, computational workflow for the investigation of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Based on the activities of analogous spirocyclic scaffolds, Fatty Acid Amide Hydrolase (FAAH) has been selected as a plausible therapeutic target for this analysis.[1] FAAH inhibition is a promising strategy for the treatment of pain, inflammation, and anxiety disorders.[2][3][4][5] This document provides detailed protocols for ligand and protein preparation, molecular docking simulations, and post-docking analysis, including molecular dynamics. All quantitative results are presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to provide a clear and instructive guide for researchers.

Introduction

The diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, featured in compounds targeting a range of proteins, including G protein-coupled receptors and enzymes.[6][7][8] Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a derivative of this core structure. While specific biological data for this compound is not publicly available, related spirocyclic molecules have shown activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1]

FAAH is a serine hydrolase that terminates the signaling of the endocannabinoid anandamide and other fatty acid amides.[2] By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4][5] This makes FAAH an attractive therapeutic target.

This guide details a hypothetical study to evaluate tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a potential FAAH inhibitor using state-of-the-art computational techniques.

Computational Workflow

The computational evaluation of a small molecule inhibitor typically follows a structured workflow, beginning with structural preparation and progressing through docking to more intensive simulations. This multi-step process allows for efficient screening and detailed analysis of putative binders.

Computational_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Post-Docking Analysis cluster_results 4. Results Evaluation Ligand_Prep Ligand Preparation (Compound of Interest) Docking Molecular Docking (Ligand vs. FAAH) Ligand_Prep->Docking Protein_Prep Protein Preparation (Human FAAH) Protein_Prep->Docking Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Top Poses MD_Sim Molecular Dynamics Simulation (100 ns) Pose_Analysis->MD_Sim Best Pose Energy_Calc Binding Free Energy Calculation MD_Sim->Energy_Calc Trajectory Final_Eval Final Evaluation Energy_Calc->Final_Eval FAAH_Signaling_Pathway cluster_inhibition Pharmacological Intervention cluster_cellular Cellular Environment cluster_receptor Receptor Signaling Compound Tert-butyl 7,9-dioxo-2,6-diazaspiro [3.5]nonane-2-carboxylate FAAH FAAH Enzyme Compound->FAAH Inhibits Degradation Degradation (to Arachidonic Acid) FAAH->Degradation Catalyzes Anandamide Anandamide (AEA) Anandamide->FAAH Substrate CB1 CB1 Receptor Anandamide->CB1 Activates G_Protein Gi/o Protein CB1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Pain_Signal ↓ Neurotransmitter Release (Reduced Pain Signaling) cAMP->Pain_Signal

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Parallel Synthesis of a Diverse Compound Library Utilizing a Spirocyclic Diamine Scaffold

Introduction Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensional nature, which allows for the exploration of a broader chemical space compared to traditional flat ar...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensional nature, which allows for the exploration of a broader chemical space compared to traditional flat aromatic structures.[1][2][3] These rigid frameworks can orient substituents in well-defined vectors, potentially leading to improved potency and selectivity for biological targets. The title compound, Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate , represents a valuable scaffold for the construction of diverse compound libraries. Its spirocyclic core, combining a cyclobutane and a hydantoin-like ring system, offers a unique and rigid topology. The presence of a Boc-protected secondary amine provides a convenient handle for diversification through parallel synthesis techniques, enabling the rapid generation of numerous analogs for biological screening.[4][5]

This document provides a detailed protocol for a representative application of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in the parallel synthesis of a library of N-acylated derivatives. The workflow involves an initial deprotection of the Boc group, followed by a parallel amide coupling reaction with a diverse set of carboxylic acids.

Hypothetical Parallel Synthesis Workflow

The proposed workflow for the parallel synthesis of a library based on the 2,6-diazaspiro[3.5]nonane scaffold is depicted below. The synthesis is designed to be conducted in a 96-well plate format, which is amenable to automation and high-throughput screening.[6]

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Parallel Amide Coupling cluster_2 Step 3: Work-up & Purification A Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate B 2,6-diazaspiro[3.5]nonane-7,9-dione (TFA salt) A->B  TFA, DCM D Reaction Plate (96-well) B->D C Carboxylic Acid Library (R1-COOH, R2-COOH, ... Rn-COOH) C->D E Final Compound Library D->E  HATU, DIPEA, DMF F Liquid-Liquid Extraction or Solid-Phase Extraction E->F G Purified Library for Screening F->G

Figure 1: Parallel synthesis workflow for library generation.

Experimental Protocols

The following protocols are designed for the parallel synthesis of a small library and can be scaled as needed. All manipulations should be performed in a well-ventilated fume hood.

Materials and Equipment:

  • Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Library of diverse carboxylic acids

  • 96-well reaction block

  • Automated liquid handler (optional)

  • Parallel evaporator (e.g., Genevac)

  • LC-MS for analysis

Protocol 1: Boc Deprotection of the Scaffold

This procedure is for the bulk deprotection of the starting material before dispensing into the parallel synthesis plate.

  • Preparation: Dissolve Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting crude 2,6-diazaspiro[3.5]nonane-7,9-dione TFA salt is typically used in the next step without further purification.

Protocol 2: Parallel Amide Coupling

This protocol is designed for a 96-well reaction block.

  • Stock Solution Preparation:

    • Prepare a stock solution of the deprotected 2,6-diazaspiro[3.5]nonane-7,9-dione TFA salt (1.0 eq) in DMF.

    • Prepare stock solutions of the diverse carboxylic acids (1.1 eq each) in DMF in separate wells of a 96-well plate.

    • Prepare a stock solution of HATU (1.2 eq) in DMF.

    • Prepare a stock solution of DIPEA (3.0 eq) in DMF.

  • Reaction Assembly:

    • To each well of the 96-well reaction block, add the carboxylic acid solution.

    • Add the stock solution of the deprotected spirocyclic amine to each well.

    • Add the HATU stock solution to each well.

    • Initiate the reaction by adding the DIPEA stock solution to each well.

  • Reaction Conditions: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Parallel Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Extract the products by adding an appropriate organic solvent (e.g., ethyl acetate) and performing a liquid-liquid extraction.

    • Alternatively, utilize a solid-phase extraction (SPE) cartridge suitable for purifying amide products.

    • Remove the solvent using a parallel evaporator.

  • Analysis: Analyze the purity and confirm the identity of the final compounds in each well using LC-MS.

Data Presentation

The results of the parallel synthesis can be summarized in a table for easy comparison of yields and purities across the library.

Compound IDR-Group (from Carboxylic Acid)Hypothetical Yield (%)Hypothetical Purity (%) (by LC-MS)
L1-A1 Phenyl85>95
L1-A2 4-Chlorophenyl82>95
L1-A3 3-Methoxybenzyl78>90
L1-A4 Cyclohexyl91>95
L1-A5 2-Thienyl75>90

Potential Biological Application: G-Protein Coupled Receptor (GPCR) Signaling

Compounds derived from spirocyclic scaffolds are often explored as modulators of various biological targets. A common target class in drug discovery is the G-protein coupled receptor (GPCR) family. The following diagram illustrates a generic GPCR signaling pathway that could be a potential target for a library of compounds synthesized from the 2,6-diazaspiro[3.5]nonane scaffold.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates cAMP cAMP (Second Messenger) Effector->cAMP Produces Ligand Library Compound (Ligand) Ligand->GPCR Binds ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets

Figure 2: Generic GPCR signaling pathway.

Disclaimer: The experimental protocols and data presented herein are hypothetical and intended for illustrative purposes. They are based on established chemical principles for parallel synthesis and the known reactivity of the functional groups present in the title compound. Researchers should conduct their own optimization and validation studies.

References

Application

Application Notes and Protocols: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a Putative Building Block for PROTACs

Disclaimer: Extensive searches for "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" in the context of PROTAC (Proteolysis Targeting Chimera) applications did not yield specific examples of its incorporation...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" in the context of PROTAC (Proteolysis Targeting Chimera) applications did not yield specific examples of its incorporation into named PROTAC molecules or associated biological data. The following application notes and protocols are therefore based on the general principles of using similar diazaspiro[3.5]nonane scaffolds as linkers in PROTAC design and provide a hypothetical framework for its application.

Introduction to Diazaspiro[3.5]nonane Scaffolds in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.

The "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" scaffold represents a rigid and three-dimensional linker building block. The spirocyclic core can confer conformational rigidity to the linker, which can be advantageous in pre-organizing the binding motifs for the POI and E3 ligase, potentially leading to improved ternary complex formation. The Boc-protected amine provides a convenient handle for synthetic elaboration, while the dioxo functionality could be further functionalized or left as is, depending on the desired linker properties.

Closely related analogs, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, are commercially available and have been described as PROTAC linkers. These related structures suggest the utility of the diazaspiro[3.5]nonane core in PROTAC design.

Hypothetical Application in PROTAC Synthesis

The "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" building block can be envisioned as a central component of a PROTAC linker. The synthesis would typically involve the deprotection of the Boc group to reveal a secondary amine, which can then be coupled to a pre-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand). The other end of the linker would be attached to the POI ligand.

General PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for synthesizing a PROTAC using a spirocyclic linker building block.

PROTAC Synthesis Workflow cluster_0 Step 1: Linker-E3 Ligand Conjugation cluster_1 Step 2: PROTAC Assembly BuildingBlock tert-butyl 7,9-dioxo-2,6- diazaspiro[3.5]nonane-2-carboxylate Deprotection Boc Deprotection BuildingBlock->Deprotection Coupling1 Amide Coupling Deprotection->Coupling1 E3_Ligand Functionalized E3 Ligase Ligand E3_Ligand->Coupling1 Linker_E3 Linker-E3 Ligand Conjugate Coupling1->Linker_E3 Coupling2 Amide Coupling or Other Ligation Linker_E3->Coupling2 POI_Ligand Functionalized POI Ligand POI_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Purification Purification (HPLC) PROTAC->Purification

Caption: A generalized workflow for PROTAC synthesis using a spirocyclic building block.

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis and evaluation of a PROTAC utilizing the "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" building block.

Protocol 1: Synthesis of a PROTAC

Objective: To synthesize a PROTAC molecule by sequentially coupling the linker building block to an E3 ligase ligand and a POI ligand.

Materials:

  • tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • E3 ligase ligand with a suitable functional group (e.g., carboxylic acid)

  • POI ligand with a suitable functional group (e.g., amine or halide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Boc Deprotection of the Linker Building Block:

    • Dissolve tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-acid) (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected linker from step 1 (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the linker-E3 ligand conjugate.

  • Final PROTAC Assembly:

    • The final coupling step will depend on the functional group of the POI ligand. For example, if the POI ligand has a nucleophilic handle, a corresponding electrophile would be introduced to the linker-E3 ligand conjugate.

    • Assuming the linker-E3 ligand conjugate now has a reactive group (e.g., a carboxylic acid), repeat a similar amide coupling procedure as in step 2 with an amine-functionalized POI ligand.

    • Dissolve the linker-E3 ligand conjugate (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF and stir for 15-30 minutes.

    • Add the POI ligand (1.0 eq) and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Evaluation of Protein Degradation by Western Blot

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (as a control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete culture medium (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (DMSO) and a positive control (e.g., a known degrader for the POI, if available).

    • Treat the cells with the different concentrations of the PROTAC and controls for a specified time (e.g., 24 hours).

    • For a mechanistic control, pre-treat some cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, which would be applicable to a PROTAC synthesized using the "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" building block.

PROTAC Mechanism of Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC Release

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Summary (Hypothetical)

As no specific data exists for PROTACs using "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate," the following table provides a template for how such data would be presented.

PROTAC IDTarget POIE3 LigaseDC50 (nM)Dmax (%)Cell Line
PROTAC-X1Kinase ACereblonDataDataCancer Cell Line 1
PROTAC-X2Kinase AVHLDataDataCancer Cell Line 1
PROTAC-Y1Transcription Factor BCereblonDataDataCancer Cell Line 2

Note: The values for DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) would be determined experimentally, for instance, through the Western Blot protocol described above.

Conclusion

While direct applications of "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" in published PROTAC literature are not currently available, its structural features make it a potentially valuable building block for the synthesis of novel PROTACs. The rigid spirocyclic core may offer advantages in linker design. The provided hypothetical protocols and workflows offer a foundational guide for researchers and drug development professionals interested in exploring this and similar scaffolds for targeted protein degradation. Experimental validation would be necessary to determine its efficacy in specific PROTAC constructs.

Method

Application Notes and Protocols for the Use of Diaza-spiro[3.5]nonane Scaffolds in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds are increasingly sought after in medicinal chemistry due to their inherent three-dimensional nature, which can lead to im...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. Among these, diaza-spiro[3.5]nonane derivatives are emerging as valuable building blocks in the design of kinase inhibitors. Their rigid framework allows for precise orientation of pharmacophoric elements, potentially enhancing binding affinity and selectivity for the target kinase. While the specific compound "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is not extensively documented in the synthesis of kinase inhibitors, the closely related 2,7-diazaspiro[3.5]nonane core has been successfully incorporated into potent and selective kinase inhibitors, notably targeting the KRAS G12C mutant.

These application notes provide an overview of the utility of the tert-butyl protected 2,7-diazaspiro[3.5]nonane scaffold in the synthesis of kinase inhibitors, with a focus on the development of covalent inhibitors of KRAS G12C. Detailed protocols for the synthesis and biological evaluation are provided, along with key quantitative data to support their application.

Application Notes

The tert-butyl protected 2,7-diazaspiro[3.5]nonane scaffold serves as a versatile intermediate in the synthesis of complex kinase inhibitors. The Boc-protecting group allows for selective functionalization of the two nitrogen atoms within the spirocyclic system. One nitrogen can be used as an attachment point for a warhead (e.g., an acrylamide group for covalent inhibitors), while the other can be incorporated into a larger heterocyclic system that interacts with the kinase hinge region or other key residues.

Key Advantages of the Diaza-spiro[3.5]nonane Scaffold:

  • Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid, three-dimensional framework that can improve target engagement and lead to higher potency and selectivity.

  • Improved Physicochemical Properties: Incorporation of spirocyclic moieties can enhance solubility, metabolic stability, and cell permeability of the final compound.

  • Versatility: The two distinct nitrogen atoms in the diazaspiro[3.5]nonane core offer multiple points for chemical modification, enabling extensive structure-activity relationship (SAR) studies.

  • Novelty: The use of such scaffolds can lead to the discovery of novel chemical matter with strong intellectual property potential.

Application in KRAS G12C Inhibitor Synthesis:

A prominent example of the application of this scaffold is in the development of covalent inhibitors of the KRAS G12C mutant, a key driver in many solid tumors. In this context, the 2,7-diazaspiro[3.5]nonane core is part of a larger molecule, ASP6918, which has demonstrated potent and selective inhibition of KRAS G12C.[1] The spirocyclic moiety is attached to a quinazoline scaffold, which is further decorated with substituents that optimize binding to the target protein.

Quantitative Data

The following tables summarize key quantitative data for a representative kinase inhibitor, ASP6918, which incorporates the 2,7-diazaspiro[3.5]nonane scaffold.

Table 1: In Vitro Potency of ASP6918

CompoundTargetIC50 (µM)Cell LineCell Growth Inhibition IC50 (µM)
ASP6918KRAS G12C0.028[2]NCI-H13730.0061[2]

Table 2: In Vivo Antitumor Activity of ASP6918 in NCI-H1373 Xenograft Mouse Model

Dosage (mg/kg, p.o., daily for 13 days)Tumor Growth Inhibition (TGI) (%)
1027
2068
4049
6073

Data sourced from MedChemExpress product page for ASP6918, citing Imaizumi T, et al.[2]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of kinase inhibitors incorporating the 2,7-diazaspiro[3.5]nonane scaffold, based on the development of KRAS G12C inhibitors like ASP6918.

Protocol 1: Synthesis of Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

A general multi-step synthesis is required to produce the diazaspiro[3.5]nonane core. While the specific proprietary synthesis of the exact starting material for ASP6918 is not publicly detailed, a representative synthesis of a similar scaffold can be inferred from general organic chemistry principles for constructing spirocycles. This would typically involve the construction of the two rings sequentially.

Protocol 2: Synthesis of a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one Derivative (General Procedure)

This protocol outlines the key coupling and acrylation steps to form the final covalent kinase inhibitor.

  • Step 1: Coupling of Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate with a Heterocyclic Core

    • To a solution of the Boc-protected 2,7-diazaspiro[3.5]nonane (1.0 equiv.) and a suitable activated heterocyclic core (e.g., a chloroquinazoline derivative, 1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv.).

    • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

  • Step 2: Boc-Deprotection

    • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • If necessary, neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield the deprotected amine.

  • Step 3: Acrylation

    • Dissolve the deprotected amine from Step 2 (1.0 equiv.) in anhydrous DCM.

    • Cool the solution to 0 °C and add a base such as triethylamine (TEA, 1.5 equiv.).

    • Add acryloyl chloride (1.1 equiv.) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by flash chromatography or preparative HPLC to yield the desired covalent kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (KRAS G12C)

  • Prepare a series of dilutions of the test compound (e.g., ASP6918) in DMSO.

  • In a microplate, add the recombinant KRAS G12C protein, a fluorescently labeled GTP analog, and the test compound at various concentrations.

  • Initiate the reaction by adding a nucleotide exchange factor (e.g., SOS1).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Measure the fluorescence polarization or a similar signal that indicates the binding of the fluorescent GTP analog to the KRAS protein.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Proliferation Assay

  • Seed a human cancer cell line with the KRAS G12C mutation (e.g., NCI-H1373) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a period of time (e.g., 72 hours).

  • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis Pathway A Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C Coupling Reaction (SNA_r) A->C B Heterocyclic Core (e.g., Chloroquinazoline) B->C D Boc-Protected Intermediate C->D E Boc-Deprotection D->E F Free Amine Intermediate E->F H Acrylation F->H G Acryloyl Chloride G->H I Final Kinase Inhibitor (e.g., ASP6918) H->I

Caption: Synthetic workflow for a kinase inhibitor.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Covalent Inhibitor (e.g., ASP6918) Inhibitor->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway.

References

Application

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" reaction with electrophiles/nucleophiles

Application Notes and Protocols for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate* For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the potenti...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate*

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential reactivity of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate with electrophilic and nucleophilic reagents. The reactivity of this molecule is primarily dictated by its two key functional groups: a cyclic imide (the 7,9-dione moiety) and a tert-butoxycarbonyl (Boc)-protected amine. The cyclic imide presents a nucleophilic nitrogen atom and electrophilic carbonyl carbons. In contrast, the Boc-protected amine is generally unreactive towards electrophiles due to the electron-withdrawing nature of the Boc group, which significantly diminishes the nucleophilicity of the nitrogen atom.[1][2][3]

The primary site for electrophilic attack is the nitrogen atom of the cyclic imide (at position 6). This nitrogen is rendered acidic (pKa of related imides like phthalimide is ~8.3) by the adjacent electron-withdrawing carbonyl groups, and its conjugate base is a potent nucleophile.[4] Consequently, this position can readily undergo reactions such as N-alkylation and N-acylation.

The carbonyl carbons of the imide are susceptible to attack by strong nucleophiles, which can lead to the opening of the heterocyclic ring. This reactivity is analogous to the cleavage of phthalimides in the Gabriel synthesis.[5][6]

Application Note 1: Electrophilic N-Alkylation of the Cyclic Imide

The nitrogen atom of the cyclic imide can be alkylated with various electrophiles, such as primary alkyl halides, in a reaction analogous to the Gabriel synthesis.[4][5][7] This reaction typically proceeds via an SN2 mechanism and is therefore most efficient with unhindered electrophiles.[6][8] The reaction is usually carried out in the presence of a base to deprotonate the imide nitrogen, generating a more potent nucleophile.

Illustrative N-Alkylation Reactions
EntryElectrophile (R-X)BaseSolventTypical Yield (%)
1Benzyl bromideK₂CO₃DMF85-95
2Ethyl iodoacetateCs₂CO₃DMF80-90
3Propargyl bromideKOHAcetonitrile75-85
44-Methoxybenzyl chlorideNaHTHF80-90
Experimental Protocol: General Procedure for N-Alkylation
  • To a solution of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added a base (e.g., potassium carbonate, 1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • The alkylating agent (electrophile, 1.1 eq.) is added to the suspension.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 70 °C for 4-12 hours, while the progress is monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material in DMF base Add Base (e.g., K₂CO₃) start->base electrophile Add Electrophile (R-X) base->electrophile heat Heat (RT to 70°C) electrophile->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end_product N-Alkylated Product purify->end_product

Caption: Workflow for the N-alkylation of the cyclic imide.

Application Note 2: Electrophilic N-Acylation of the Cyclic Imide

The imide nitrogen can also be acylated using various acylating agents, such as acid anhydrides or acid chlorides. This reaction typically requires a catalyst, such as a strong acid, or can be performed under basic conditions.[10][11]

Illustrative N-Acylation Reactions
EntryAcylating AgentConditionsSolventTypical Yield (%)
1Acetic anhydrideH₂SO₄ (cat.)Toluene70-80
2Benzoyl chloridePyridineDichloromethane80-90
3Succinic anhydrideRefluxWater, Cs₅HP₂W₁₈O₆₂ (cat.)85-95[10]
4Di-tert-butyl dicarbonateDMAPAcetonitrile90-98
Experimental Protocol: General Procedure for N-Acylation with Anhydride
  • tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) is suspended in the chosen solvent (e.g., toluene, 0.3 M).

  • The acylating agent (e.g., acetic anhydride, 2.0 eq.) is added, followed by a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-2 drops).

  • The mixture is heated to 100 °C and stirred for 2-6 hours, with reaction progress monitored by TLC.[11]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the N-acylated imide.

Application Note 3: Nucleophilic Ring-Opening of the Cyclic Imide

Strong nucleophiles can attack the electrophilic carbonyl carbons of the cyclic imide, leading to ring-opening. A classic example of this type of reaction is the use of hydrazine to cleave the imide ring, which is a key step in the Ing-Manske procedure for the Gabriel synthesis.[5] This reaction is particularly useful for deprotection after an N-alkylation step to liberate a primary amine.

Experimental Protocol: Nucleophilic Ring-Opening with Hydrazine
  • The N-alkylated derivative of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) is dissolved in a protic solvent such as ethanol or methanol (0.1 M).

  • Hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq.) is added to the solution.[5]

  • The reaction mixture is heated to reflux for 2-4 hours. A precipitate may form during the reaction.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is treated with aqueous HCl to protonate the liberated amine and precipitate the hydrazide byproduct.

  • The precipitate is removed by filtration.

  • The filtrate is then made basic with an aqueous solution of NaOH and extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the free amine product.

  • The organic extracts are combined, dried, and concentrated to give the ring-opened product.

Nucleophilic_Ring_Opening_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Product Isolation start N-Alkylated Imide in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux concentrate Concentrate reflux->concentrate acidify Acidify with HCl concentrate->acidify filter Filter Precipitate acidify->filter basify Basify Filtrate filter->basify extract Extract with DCM basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end_product Ring-Opened Product (Amine) dry_concentrate->end_product

References

Method

Application Notes and Protocols: Leveraging Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate for the Generation of Diverse Chemical Libraries

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a versatile scaff...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a versatile scaffold for diversity-oriented synthesis (DOS). The unique spirocyclic architecture of this building block offers a three-dimensional framework that is highly desirable in modern drug discovery for exploring novel chemical space and developing libraries of sp³-rich compounds.[1][2]

The protocols outlined below describe methodologies for the derivatization of this scaffold at key positions, enabling the rapid generation of diverse chemical libraries. These libraries can be instrumental in the identification of novel hit compounds in high-throughput screening campaigns. The strategies employed are analogous to established methods for the diversification of related diazaspirocyclic systems, which have shown promise in identifying biologically active molecules.[3][4][5]

Key Applications

  • Scaffold for Diversity-Oriented Synthesis: The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core serves as an excellent starting point for the synthesis of compound libraries with significant structural diversity.[6]

  • Fragment-Based Drug Discovery: The core scaffold can be used to generate a library of fragments for screening against various biological targets.

  • Development of PROTAC Linkers: Spirocyclic motifs are increasingly being utilized as linkers in Proteolysis Targeting Chimeras (PROTACs), and this scaffold provides a novel entry point to such structures.[7][8]

  • Medicinal Chemistry Campaigns: The derivatized compounds can be used to probe structure-activity relationships (SAR) and optimize lead compounds.

Experimental Protocols

The following protocols detail the derivatization of the tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate scaffold. The imide nitrogen (N6) and the Boc-protected nitrogen (N2) are the primary points for diversification.

Protocol 1: N-Alkylation of the Imide Nitrogen (N6)

This protocol describes the alkylation of the imide nitrogen using a variety of alkyl halides to introduce diversity at the R¹ position.

Workflow for N-Alkylation of the Imide Nitrogen

N_Alkylation_Workflow start Start: tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate reaction Reaction: - Stir at RT to 60 °C - 4-16 hours start->reaction reagents Reagents: - Alkyl Halide (R¹-X) - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, ACN) reagents->reaction workup Workup: - Aqueous extraction - Organic phase drying reaction->workup purification Purification: - Column Chromatography workup->purification product Product: N-alkylated derivative purification->product

Caption: Workflow for the N-alkylation of the imide nitrogen.

Materials:

  • tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • Alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC.

  • Quench the reaction with water and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Boc-Deprotection and Subsequent N-Functionalization

This protocol involves the removal of the Boc protecting group, followed by functionalization of the resulting secondary amine at the N2 position to introduce diversity at the R² position.

Workflow for Boc-Deprotection and N-Functionalization

Boc_Deprotection_Functionalization start Start: N-alkylated derivative deprotection Boc-Deprotection: - TFA in DCM start->deprotection intermediate Intermediate: - Secondary amine salt deprotection->intermediate functionalization N-Functionalization: - Acylation, Sulfonylation, or Reductive Amination intermediate->functionalization product Product: - Diversified Library Member functionalization->product reagents Reagents: - Acyl chloride, Sulfonyl chloride, or Aldehyde/Ketone + Reducing agent reagents->functionalization

Caption: Workflow for Boc-deprotection and subsequent N-functionalization.

Materials:

  • N-alkylated tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acyl chloride, sulfonyl chloride, or aldehyde/ketone

  • Sodium triacetoxyborohydride (for reductive amination)

  • Anhydrous solvent (DCM or THF)

Procedure:

Part A: Boc-Deprotection

  • Dissolve the N-alkylated starting material (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is used in the next step without further purification.

Part B: N-Functionalization (Example: Acylation)

  • Dissolve the crude amine salt from Part A in anhydrous DCM.

  • Add TEA (3.0 eq) to neutralize the salt.

  • Add the acyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the diversification of the diazaspiro[3.5]nonane scaffold based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for N-Alkylation of the Imide (Protocol 1)

EntryAlkyl Halide (R¹-X)ProductYield (%)Purity (%)
1Benzyl bromideN-benzyl derivative85>95
2IodomethaneN-methyl derivative92>98
3Ethyl bromoacetateN-ethoxycarbonylmethyl derivative78>95
44-Fluorobenzyl chlorideN-(4-fluorobenzyl) derivative82>95

Table 2: Representative Yields for N-Functionalization after Boc-Deprotection (Protocol 2)

EntryR¹ GroupFunctionalization Reagent (R²)ProductOverall Yield (2 steps, %)Purity (%)
1BenzylAcetyl chlorideN²-acetyl derivative75>95
2MethylBenzenesulfonyl chlorideN²-benzenesulfonyl derivative68>95
3EthoxycarbonylmethylCyclohexanecarboxaldehydeN²-cyclohexylmethyl derivative65>95
44-FluorobenzylPropionyl chlorideN²-propionyl derivative72>95

Logical Relationship of Library Generation

The following diagram illustrates the logical progression from the core scaffold to a diverse chemical library.

Library_Generation scaffold Core Scaffold: tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate diversification1 Diversification Point 1 (N6): N-Alkylation (R¹) scaffold->diversification1 intermediate_library Intermediate Library (Diverse R¹) diversification1->intermediate_library deprotection Boc-Deprotection intermediate_library->deprotection diversification2 Diversification Point 2 (N2): N-Functionalization (R²) deprotection->diversification2 final_library Final Diverse Chemical Library (Diverse R¹ and R²) diversification2->final_library

Caption: Logical workflow for generating a diverse chemical library.

References

Application

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" in solid-phase organic synthesis

An in-depth guide to the solid-phase synthesis of diverse chemical libraries utilizing tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a core building block. This document provides detailed application no...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the solid-phase synthesis of diverse chemical libraries utilizing tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a core building block. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Application Notes

Compound of Interest: tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

This diazaspiro[3.5]nonane derivative is a valuable scaffold for the construction of combinatorial libraries in drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive starting point for the development of novel therapeutics. The Boc-protected nitrogen allows for controlled, stepwise functionalization, while the diketone moiety offers multiple points for chemical elaboration.

Solid-phase organic synthesis (SPOS) is the preferred method for generating libraries based on this scaffold due to its inherent advantages, including the use of excess reagents to drive reactions to completion, simplified purification of resin-bound intermediates, and amenability to high-throughput and automated synthesis platforms.

The following protocols describe a representative workflow for the solid-phase synthesis of a library of N-substituted 2,6-diazaspiro[3.5]nonane derivatives. The general strategy involves the immobilization of the scaffold onto a solid support, followed by sequential diversification at the available nitrogen and carbonyl positions, and subsequent cleavage from the resin to yield the final products.

Experimental Protocols

Protocol 1: Immobilization of the Scaffold on Solid Support

This protocol details the attachment of the tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate scaffold to a 2-chlorotrityl chloride resin. This resin is chosen for its acid-lability, allowing for mild cleavage of the final product while keeping the Boc protecting group intact if desired.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM.

  • Dissolve tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.5 eq) and DIEA (4.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DCM (3 x 10 mL).

  • To cap any unreacted trityl chloride sites, treat the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 2: Reductive Amination for Diversification

This protocol describes the diversification of the resin-bound scaffold via reductive amination of one of the ketone functionalities. This can be performed with a library of primary amines to introduce a wide range of substituents.

Materials:

  • Resin-bound scaffold from Protocol 1

  • Primary amine (R-NH2, a selection for the library)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (AcOH)

Procedure:

  • Swell the resin in DCE (10 mL) for 30 minutes.

  • Add the primary amine (5.0 eq) and acetic acid (1.0 eq) to the resin suspension.

  • Agitate the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (5.0 eq) and continue to agitate for 12 hours.

  • Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 3: Cleavage from Resin

This protocol details the cleavage of the diversified compounds from the solid support to yield the final products.

Materials:

  • Diversified resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS, as a scavenger)

Procedure:

  • Swell the resin in DCM (5 mL) for 30 minutes.

  • Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, 10 mL).

  • Drain the DCM from the resin and add the cleavage cocktail.

  • Agitate the mixture for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired final compound.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of derivatives based on the tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate scaffold.

EntryR-Group (from R-NH2)Yield (%)Purity (%)
1Benzyl75>95
24-Methoxybenzyl72>95
3Cyclohexylmethyl68>90
42-Phenylethyl70>95

Visualizations

experimental_workflow cluster_resin_prep Protocol 1: Immobilization cluster_diversification Protocol 2: Diversification cluster_cleavage Protocol 3: Cleavage start 2-Chlorotrityl Resin swell Swell in DCM start->swell immobilize Add Scaffold + DIEA swell->immobilize cap Cap with MeOH/DIEA immobilize->cap wash_dry1 Wash and Dry cap->wash_dry1 resin_bound Resin-Bound Scaffold wash_dry1->resin_bound swell2 Swell in DCE resin_bound->swell2 add_amine Add R-NH2 + AcOH swell2->add_amine reduce Add STAB add_amine->reduce wash_dry2 Wash and Dry reduce->wash_dry2 diversified_resin Diversified Resin wash_dry2->diversified_resin swell3 Swell in DCM diversified_resin->swell3 cleave Add TFA Cocktail swell3->cleave filter_concentrate Filter and Concentrate cleave->filter_concentrate purify HPLC Purification filter_concentrate->purify final_product Final Product purify->final_product

Caption: Solid-phase synthesis workflow for diazaspiro[3.5]nonane derivatives.

logical_relationship cluster_inputs Starting Materials cluster_process Synthetic Process cluster_outputs Outputs scaffold Diazaspiro[3.5]nonane Scaffold immobilization Immobilization scaffold->immobilization resin Solid Support (2-Cl-Trt Resin) resin->immobilization amines Amine Library (R-NH2) diversification Diversification (Reductive Amination) amines->diversification immobilization->diversification cleavage Cleavage diversification->cleavage library Compound Library cleavage->library data Yield and Purity Data library->data

Method

Application Notes and Protocols: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a Constrained Dipeptide Mimetic

For Researchers, Scientists, and Drug Development Professionals Introduction Peptidomimetics are a cornerstone of modern drug discovery, designed to replicate the biological activity of peptides while overcoming their in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. Constrained dipeptide mimetics, in particular, offer a strategy to lock the molecule in a specific, biologically active conformation, enhancing binding affinity and selectivity for its target. This document provides detailed application notes and protocols for the use of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate , a novel constrained dipeptide mimetic.

The 2,6-diazaspiro[3.5]nonane scaffold is a versatile building block in medicinal chemistry, recognized for its ability to introduce three-dimensionality into drug candidates. This spirocyclic system can improve potency, selectivity, and pharmacokinetic properties. The dione functionality and the Boc-protected amine in the target molecule provide handles for further chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets. This constrained dipeptide mimetic holds potential for applications in modulating protein-protein interactions and as a core scaffold for designing enzyme inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold and related derivatives is presented below. These properties are crucial for assessing the druglikeness of molecules based on this scaffold.

PropertyValueSource
Molecular Weight254.28 g/mol (for the title compound)Calculated
logP0.85 (Predicted)ChemDraw
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors4Calculated
Rotatable Bonds2Calculated

Applications

The rigid structure of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate makes it an ideal candidate for mimicking specific peptide conformations, such as β-turns. This has significant implications for the design of molecules that target protein-protein interactions (PPIs), which are often mediated by such secondary structures.

Potential Therapeutic Areas:

  • Oncology: As a scaffold for the development of inhibitors of protein-protein interactions involved in cancer signaling pathways (e.g., p53-MDM2) or as covalent inhibitors of kinases. For instance, derivatives of the related 2,7-diazaspiro[3.5]nonane have been explored as covalent inhibitors of KRAS G12C.

  • Metabolic Diseases: The related 7-azaspiro[3.5]nonane scaffold has been successfully utilized in developing potent GPR119 agonists for treating type 2 diabetes.

  • Infectious Diseases: Spirocyclic scaffolds have been incorporated into novel antimicrobial agents.

  • Neurological Disorders: The conformational rigidity can be exploited to design selective ligands for G protein-coupled receptors (GPCRs) in the central nervous system.

Experimental Protocols

I. Synthesis of the 2,6-Diazaspiro[3.5]nonane Core

A general, robust, and cost-effective synthesis for multigram amounts of orthogonally protected 2,6-diazaspiro[3.5]nonane has been developed, providing a key starting material.

Workflow for the Synthesis of the Core Scaffold:

G A Starting Materials B Multi-step Synthesis A->B Reaction Conditions C Orthogonally Protected 2,6-Diazaspiro[3.5]nonane B->C Purification

Synthesis of the core 2,6-diazaspiro[3.5]nonane scaffold.

II. Introduction of Dione Functionality and Boc Protection

Further modification of the core scaffold is required to yield the target molecule. This involves the introduction of the dione functionality and the tert-butoxycarbonyl (Boc) protecting group.

  • Oxidation of the Piperidine Ring: The piperidine ring of the 2,6-diazaspiro[3.5]nonane core can be oxidized to the corresponding dione using a suitable oxidizing agent, such as ruthenium tetroxide (RuO₄).

  • Boc Protection: The azetidine nitrogen can be selectively protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).

III. In Vitro Biological Evaluation

Once synthesized, the constrained dipeptide mimetic can be evaluated for its biological activity using a variety of in vitro assays.

General Workflow for In Vitro Screening:

G A Compound Synthesis and Purification B Primary Binding Assay (e.g., ELISA, SPR) A->B C Cell-based Functional Assay (e.g., Reporter Gene Assay) B->C Active Compounds D Lead Compound Identification C->D Potent and Efficacious Compounds

A typical workflow for the in vitro screening of new compounds.

Example Protocol: Competitive Binding Assay (ELISA)

  • Plate Coating: Coat a 96-well microplate with the target protein overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add a constant concentration of a biotinylated ligand for the target protein and varying concentrations of the test compound (tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate derivative). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the binding of the biotinylated ligand.

Hypothetical Quantitative Data

The following table presents hypothetical data for a series of derivatives based on the tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate scaffold, illustrating potential structure-activity relationships (SAR). Note: This data is for illustrative purposes only.

Compound IDR¹ SubstituentTarget Binding IC₅₀ (nM)Cell-based Activity EC₅₀ (µM)
Scaffold-001 H>10000>50
Scaffold-002 4-Chlorophenyl52012.5
Scaffold-003 3,4-Dichlorophenyl1503.8
Scaffold-004 4-Methoxyphenyl89025.1
Scaffold-005 Naphthyl851.2

Signaling Pathway Visualization

The constrained dipeptide mimetic could potentially interfere with a signaling pathway by disrupting a key protein-protein interaction. The following diagram illustrates a hypothetical mechanism of action where the mimetic inhibits the interaction between a transcription factor and its co-activator.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor (Inactive) Kinase_B->TF TF_active Transcription Factor (Active) TF->TF_active Phosphorylation Coactivator Co-activator TF_active->Coactivator Binding Gene Target Gene Coactivator->Gene Transcription Transcription Gene->Transcription Mimetic Dipeptide Mimetic Mimetic->TF_active Inhibition

Hypothetical inhibition of a signaling pathway by the dipeptide mimetic.

Conclusion

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate represents a promising and versatile scaffold for the development of novel constrained dipeptide mimetics. Its rigid three-dimensional structure provides a unique opportunity to design potent and selective modulators of various biological targets. The synthetic accessibility of the core scaffold and the potential for diverse functionalization make it an attractive starting point for drug discovery campaigns in multiple therapeutic areas. Further investigation into the synthesis of diverse libraries based on this scaffold and their subsequent biological evaluation is warranted.

Application

Application Notes and Protocols: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in the Development of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. The piperidine moiety is a prevalent feature in many FDA-approved drugs, and its incorporation into a spirocyclic system offers a strategy to enhance molecular rigidity and refine interactions with biological targets.[1][2] Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a versatile building block that combines the desirable features of a spiro-piperidine core with a reactive cyclic imide functionality, all under the protection of a tert-butyloxycarbonyl (Boc) group. This arrangement allows for selective chemical modifications at different positions of the molecule, making it a valuable starting material for the synthesis of diverse and complex heterocyclic systems.

While direct literature on the applications of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is limited, its structural motifs suggest a rich potential for derivatization. The presence of the cyclic imide opens avenues for reactions with a variety of nucleophiles, and the Boc-protected amine allows for subsequent modifications after deprotection. These application notes provide an overview of the potential uses of this compound and detailed protocols for the synthesis of novel heterocycles, based on established reactions of similar functional groups.

Core Structure and Physicochemical Properties

The foundational scaffold, 2,6-diazaspiro[3.5]nonane-7,9-dione, is a known chemical entity. The introduction of the Boc protecting group on one of the nitrogen atoms allows for controlled, stepwise reactions.

PropertyValueReference
Molecular Formula C13H20N2O4Calculated
Molecular Weight 268.31 g/mol Calculated
Core Scaffold CAS 1105664-98-9 (for 6-azaspiro[3.5]nonane-7,9-dione)Synthonix, A16588

Proposed Synthetic Applications

The reactivity of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate can be exploited to generate a library of novel heterocyclic compounds. The primary sites for chemical modification are the cyclic imide and the Boc-protected amine.

Synthesis of Fused Heterocycles via Imide Ring Opening and Recyclization

The cyclic imide moiety is susceptible to nucleophilic attack, which can lead to ring-opening. The resulting intermediate can then undergo intramolecular cyclization to form fused heterocyclic systems. This strategy is a common method for the synthesis of complex heterocyclic frameworks.

dot

Figure 1: General workflow for the synthesis of fused heterocycles.

Derivatization at the Imide Carbonyls

The carbonyl groups of the imide can react with various reagents, such as Grignard reagents or reducing agents, to introduce further diversity.

Modification following Boc Deprotection

The Boc group can be readily removed under acidic conditions, liberating the secondary amine. This amine can then be functionalized through acylation, alkylation, or reductive amination to introduce a wide range of substituents.

dot

Figure 2: Workflow for N-functionalization after Boc deprotection.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for similar compounds and functional groups. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of a Fused Pyrazolidinedione-Spiro-Piperidine Derivative

This protocol describes the reaction of the title compound with hydrazine to form a fused pyrazolidinedione system.

Materials:

  • Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired fused pyrazolidinedione-spiro-piperidine derivative.

Protocol 2: Boc Deprotection of the Spiro-Piperidine Nitrogen

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.

Materials:

  • Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected spiro-piperidine derivative (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5.0 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 3: N-Alkylation of the Deprotected Spiro-Piperidine

This protocol describes the alkylation of the free secondary amine of the spiro-piperidine scaffold.

Materials:

  • Deprotected 2,6-diazaspiro[3.5]nonane-7,9-dione derivative

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • TLC apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the deprotected spiro-piperidine derivative (1.0 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol) and the alkyl halide (1.1 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux as needed, monitoring the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Potential Applications in Drug Discovery

Derivatives of the 2,6-diazaspiro[3.5]nonane scaffold hold promise in various therapeutic areas. The rigid spirocyclic core can favorably position substituents for optimal interaction with protein targets, potentially leading to increased potency and selectivity. Based on the biological activities of related spiro-piperidine compounds, potential applications include:

  • CNS Disorders: The piperidine moiety is a common feature in many centrally acting drugs.

  • Oncology: Spirocyclic compounds have been explored as scaffolds for various anticancer agents.

  • Infectious Diseases: The unique three-dimensional shape of spiro-heterocycles can lead to novel modes of action against microbial targets.

  • Metabolic Diseases: Related azaspiro[3.5]nonane derivatives have shown activity as GPR119 agonists, a target for type 2 diabetes.

Conclusion

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a promising, albeit underexplored, building block for the synthesis of novel heterocyclic compounds. Its strategic combination of a spiro-piperidine core, a reactive cyclic imide, and a Boc-protected amine provides a versatile platform for the generation of diverse molecular architectures. The proposed synthetic protocols, based on well-established chemical principles, offer a starting point for researchers to explore the chemical space around this scaffold and to develop new chemical entities with potential therapeutic applications. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted to fully realize its potential in drug discovery and development.

References

Method

Application Notes & Protocols for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential utility of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" as a nov...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" as a novel scaffold in fragment-based drug design (FBDD). The inherent three-dimensionality and conformational rigidity of spirocyclic systems make them attractive starting points for the discovery of new therapeutics.[1][2] This document outlines hypothetical, yet plausible, experimental protocols and expected data for the integration of this fragment into a typical FBDD workflow.

Introduction to Spirocyclic Fragments in FBDD

Fragment-based drug design is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments.[3][4] Spirocyclic scaffolds, such as Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, offer distinct advantages in FBDD:

  • Three-Dimensionality: Spirocycles present functionalities in well-defined vectors in three-dimensional space, enabling more specific and effective interactions with complex protein binding sites.[1][5]

  • Novel Chemical Space: The unique topology of spirocyclic compounds allows for the exploration of novel chemical space, potentially leading to first-in-class therapeutics.[6]

  • Conformational Rigidity: The constrained nature of the spirocyclic core reduces the entropic penalty upon binding, which can lead to higher ligand efficiency.[1][6]

  • Synthetic Tractability: The presence of multiple functional groups (a Boc-protected amine and two carbonyl groups) on the example fragment provides clear handles for synthetic elaboration and the generation of a focused fragment library.

Below is a diagram illustrating the general workflow for a fragment-based drug design campaign.

FBDD_Workflow cluster_prep Preparation cluster_screening Screening & Hit ID cluster_validation Validation & Optimization Fragment_Library Fragment Library (including spirocyclic scaffold) Screening Biophysical Screening (SPR, NMR, X-ray) Fragment_Library->Screening Target_Prep Target Protein Preparation Target_Prep->Screening Hit_ID Hit Identification Screening->Hit_ID Weak Binders Hit_Validation Hit Validation Hit_ID->Hit_Validation SBDD Structure-Based Design Hit_Validation->SBDD Confirmed Hits Lead_Opt Lead Optimization SBDD->Lead_Opt Structural Data Lead_Opt->SBDD

A general workflow for fragment-based drug design (FBDD).

Application in Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) represent a challenging but important class of drug targets. The extended and often shallow nature of PPI interfaces can be difficult to drug with traditional small molecules. The three-dimensional nature of spirocyclic fragments makes them well-suited to probe and disrupt these interactions.

For instance, consider a hypothetical signaling pathway where the interaction between two proteins, Protein A and Protein B, is critical for disease progression. A spirocyclic fragment could be designed to bind to a "hotspot" on one of the protein surfaces, thereby preventing the formation of the A-B complex.

PPI_Targeting cluster_pathway Hypothetical Signaling Pathway Upstream_Signal Upstream Signal Protein_A Protein A Upstream_Signal->Protein_A Protein_B Protein B Protein_A->Protein_B Interaction Downstream_Effect Downstream Disease Progression Protein_B->Downstream_Effect Fragment Spirocyclic Fragment Hit Fragment->Protein_A Binds to Hotspot

Targeting a protein-protein interaction with a spirocyclic fragment.

Experimental Protocols

The following protocols are provided as a guide for incorporating Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and its derivatives into an FBDD campaign.

Fragment Library Generation

A focused library can be generated from the parent scaffold to explore the surrounding chemical space. The Boc-protected amine and the dione functionality offer multiple points for derivatization.

Protocol:

  • Boc Deprotection and Amine Functionalization:

    • Dissolve Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid and stir at room temperature to remove the Boc protecting group.

    • Neutralize the reaction mixture and react the free amine with a diverse set of small carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, and ureas.

  • Carbonyl Chemistry:

    • Explore selective reduction of one or both carbonyl groups to introduce hydroxyl functionalities.

    • Utilize reductive amination to introduce further diversity at the carbonyl positions.

Biophysical Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive technique for detecting the binding of small fragments to a target protein immobilized on a sensor chip.[7]

Protocol:

  • Protein Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling.

  • Fragment Screening:

    • Prepare a stock solution of each fragment (e.g., 10 mM in DMSO).

    • Dilute the fragments into running buffer to a final concentration range of 10-200 µM.

    • Inject the fragment solutions over the sensor chip and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

  • Data Analysis:

    • Fit the sensorgram data to a steady-state affinity model to determine the dissociation constant (KD).

    • Calculate the ligand efficiency (LE) for each hit.

Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods, such as Saturation Transfer Difference (STD) NMR, can be used to validate hits from the primary screen and provide structural information about the binding event.

Protocol:

  • Sample Preparation: Prepare a solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer. Add the fragment hit to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference 1D 1H NMR spectrum.

    • Acquire an STD-NMR spectrum with on-resonance saturation of the protein signals.

    • Acquire a control spectrum with off-resonance saturation.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, confirming binding.

Illustrative Data

The following tables present hypothetical data that could be obtained from the screening and validation of a small library of fragments derived from the parent spirocyclic scaffold.

Table 1: Hypothetical SPR Screening Results

Fragment IDStructure ModificationKD (µM)Ligand Efficiency (LE)
Spiro-001 Parent Scaffold1500.35
Spiro-002 N-acetyl950.38
Spiro-003 N-methylsulfonyl780.41
Spiro-004 N-(pyridin-3-yl)acetamide550.45

Table 2: Hit Validation by STD-NMR

Fragment IDBinding ConfirmedRelative STD Signal IntensityKey Interacting Protons
Spiro-001 Yes++Aliphatic ring protons
Spiro-002 Yes+++Acetyl methyl protons
Spiro-003 Yes++++Sulfonyl methyl protons
Spiro-004 Yes+++++Pyridinyl aromatic protons

Fragment Evolution and Lead Optimization

Once hits are validated, X-ray crystallography can provide detailed structural information of the fragment-protein complex.[8] This information is crucial for guiding the subsequent optimization process, which can involve "growing" the fragment to occupy adjacent pockets or "linking" two fragments that bind to nearby sites.

Fragment_Evolution cluster_evolution Fragment Evolution Strategies Initial_Hit Initial Spirocyclic Fragment Hit Growing Fragment Growing Initial_Hit->Growing Structure-Guided Elaboration Linking Fragment Linking Initial_Hit->Linking Combining Fragments Lead_Compound Potent Lead Compound Growing->Lead_Compound Linking->Lead_Compound

Strategies for evolving fragment hits into lead compounds.

By leveraging the unique structural features of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, researchers can access novel chemical space and develop potent and selective modulators for a range of biological targets. The protocols and data presented herein provide a framework for the successful application of this and other spirocyclic scaffolds in modern drug discovery.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of tert-butyl 7...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate?

A1: A plausible multi-step synthesis involves the initial formation of the 2,6-diazaspiro[3.5]nonane-7,9-dione core, followed by the selective protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). The initial spirocycle is often formed through a cyclization reaction.

Q2: What are the critical parameters affecting the yield of the Boc-protection step?

A2: The key parameters influencing the Boc-protection yield include the choice of base, solvent, reaction temperature, and the stoichiometry of Boc anhydride. Over-protection or side reactions can occur if these conditions are not optimized.

Q3: What are common impurities encountered during the synthesis?

A3: Common impurities may include the unreacted 2,6-diazaspiro[3.5]nonane-7,9-dione starting material, the di-Boc protected by-product, and residual coupling reagents or base. Purification is typically achieved through column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete formation of the initial 2,6-diazaspiro[3.5]nonane-7,9-dione core.- Ensure starting materials for the cyclization are pure. - Verify the reaction conditions (temperature, catalyst) for the cyclization step. - Consider alternative cyclization strategies.
Ineffective Boc-protection.- Use a fresh, high-quality batch of Boc anhydride. - Optimize the base used for the protection (e.g., triethylamine, diisopropylethylamine). - Ensure anhydrous reaction conditions if necessary.
Low Yield of Final Product Suboptimal reaction conditions for Boc protection leading to side products.- Carefully control the stoichiometry of Boc anhydride to favor mono-protection. - Adjust the reaction temperature; lower temperatures may increase selectivity. - Experiment with different solvents to improve solubility and reactivity.
Product loss during workup and purification.- Perform a careful aqueous workup to remove water-soluble impurities. - Optimize the solvent system for column chromatography to achieve better separation.
Presence of Di-Boc Protected By-product Excess Boc anhydride or prolonged reaction time.- Reduce the molar equivalents of Boc anhydride used. - Monitor the reaction progress closely using TLC or LC-MS and stop the reaction upon consumption of the starting material.
Difficulty in Product Purification Co-elution of the product with impurities.- Utilize a different stationary phase for column chromatography (e.g., alumina instead of silica gel). - Consider a gradient elution method to improve separation. - Recrystallization of the crude product may be an effective purification method.

Experimental Protocols

General Procedure for Boc Protection of 2,6-diazaspiro[3.5]nonane-7,9-dione
  • Dissolution: Dissolve 2,6-diazaspiro[3.5]nonane-7,9-dione (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq) or diisopropylethylamine (1.1-1.5 eq), to the solution and stir.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Entry Base Solvent Equivalents of Boc₂O Temperature (°C) Reaction Time (h) Yield (%)
1TriethylamineDCM1.125665
2DiisopropylethylamineDCM1.125670
3TriethylamineTHF1.125860
4DiisopropylethylamineDCM1.00 to 251275
5TriethylamineDCM1.525450 (with di-Boc impurity)

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product 2,6-diazaspiro[3.5]nonane-7,9-dione 2,6-diazaspiro[3.5]nonane-7,9-dione ReactionMixture Reaction Mixture 2,6-diazaspiro[3.5]nonane-7,9-dione->ReactionMixture Boc Anhydride Boc Anhydride Boc Anhydride->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent Solvent->ReactionMixture Workup Aqueous Workup ReactionMixture->Workup Quenching Purification Column Chromatography Workup->Purification Crude Product FinalProduct tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Purification->FinalProduct Purified Product yield_improvement LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions PurificationLoss Purification Loss LowYield->PurificationLoss OptimizeBase Optimize Base/Solvent IncompleteReaction->OptimizeBase ControlStoichiometry Control Stoichiometry SideReactions->ControlStoichiometry MonitorReaction Monitor Reaction (TLC/LCMS) SideReactions->MonitorReaction OptimizePurification Optimize Purification PurificationLoss->OptimizePurification ImprovedYield Improved Yield OptimizeBase->ImprovedYield ControlStoichiometry->ImprovedYield MonitorReaction->ImprovedYield OptimizePurification->ImprovedYield

Optimization

Technical Support Center: Purification of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the pu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate .

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for spirocyclic compounds like tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate?

A1: The most common purification techniques for similar diazaspiro compounds include:

  • Recrystallization: This method is often employed to obtain high-purity crystalline material. A common solvent for recrystallization of related compounds is ethyl acetate (EA).[1]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. For analogous structures, gradients of ethyl acetate in hexane are often used.[2]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, Prep-TLC can be an effective purification method.

  • Acid-Base Extraction: Although potentially leading to degradation of the Boc-protecting group, a careful aqueous workup with mild acidic or basic washes can remove certain impurities.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: While specific impurities depend on the synthetic route, common impurities for related structures may include:

  • Unreacted starting materials.

  • By-products from incomplete reactions or side reactions.

  • Reagents used in the synthesis, such as coupling agents or oxidizing agents.

  • Degradation products, which may arise from exposure to strong acids, bases, or high temperatures.

Q3: How can I assess the purity of my final product?

A3: Purity assessment should be performed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can detect impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to detect and identify the mass of the target compound and any impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of the compound.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a reaction or purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Problem 1: Low Solubility in Common Organic Solvents

Symptoms:

  • Difficulty dissolving the crude product for chromatography or recrystallization.

  • Precipitation of the compound on the chromatography column.

Possible Causes:

  • The presence of two polar oxo groups in the molecule can lead to strong intermolecular interactions and lower solubility in non-polar solvents.

Solutions:

  • Solvent Screening: Test the solubility of a small amount of the crude product in a variety of solvents with different polarities (e.g., dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, methanol).

  • Solvent Mixtures: Use a mixture of solvents to achieve the desired solubility. For example, a small amount of a more polar solvent like methanol can be added to a less polar solvent like dichloromethane to increase solubility.

  • Elevated Temperature: Gentle heating can increase the solubility of the compound. However, be cautious as prolonged heating can lead to degradation. A stability test is recommended.

Problem 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • A persistent impurity is observed by NMR, LC-MS, or HPLC even after initial purification.

  • The impurity co-elutes with the product during column chromatography.

Possible Causes:

  • The impurity has a similar polarity to the desired product.

  • The impurity is an isomer of the product.

Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems for column chromatography. A change in the eluent composition can alter the selectivity of the separation.

    • Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing impurities. Careful solvent selection is key.

  • Chemical Treatment: If the impurity has a reactive functional group that the product does not, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This should be approached with caution to avoid reacting the desired product.

Problem 3: Product Degradation During Purification

Symptoms:

  • Appearance of new spots on TLC or new peaks in LC-MS after purification.

  • Low overall yield after purification.

  • Discoloration of the product.

Possible Causes:

  • Acid or Base Sensitivity: The tert-butyl carbamate (Boc) protecting group is labile to strong acids. The core structure may also be sensitive to strong bases.

  • Thermal Instability: The compound may degrade at elevated temperatures.

Solutions:

  • Avoid Harsh Conditions:

    • Use neutralized silica gel for chromatography if the compound is acid-sensitive.

    • Avoid strongly acidic or basic conditions during aqueous workup. Use mild reagents like saturated sodium bicarbonate solution for neutralization.

  • Minimize Heat Exposure:

    • Concentrate solutions at reduced pressure and moderate temperatures (e.g., using a rotary evaporator with a water bath at or below 40°C).

    • If heating is required for dissolution, use the minimum temperature and time necessary.

  • Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent) and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the top of the column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity by adding a more polar solvent. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example of Solvent Screening for Recrystallization

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
HexaneInsolubleInsolubleN/A
Ethyl AcetateSparingly SolubleSolubleYes, needles
DichloromethaneSolubleVery SolubleNo
MethanolSolubleVery SolubleNo
WaterInsolubleInsolubleN/A

Table 2: Example of Column Chromatography Optimization

TrialEluent System (v/v)Separation Factor (α)Resolution (Rs)
1Hexane:Ethyl Acetate (1:1)1.20.8
2Hexane:Ethyl Acetate (2:1)1.51.2
3Dichloromethane:Methanol (98:2)1.10.7

Visualizations

Purification_Workflow Crude Crude Product Sol_Screen Solubility Screening Crude->Sol_Screen Initial Assessment Dissolve Dissolution Sol_Screen->Dissolve Purify Purification Step Dissolve->Purify Recryst Recrystallization Purify->Recryst If solid & suitable solvent found Chrom Column Chromatography Purify->Chrom If liquid or no suitable recrystallization solvent Analysis Purity Analysis (TLC, LC-MS, NMR) Recryst->Analysis Chrom->Analysis Pure Pure Product Analysis->Pure Purity > 98% Impure Impure Product Analysis->Impure Purity < 98% RePurify Re-purify Impure->RePurify RePurify->Purify

Caption: General purification workflow for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Troubleshooting_Logic Start Purification Issue Identified Low_Sol Low Solubility Start->Low_Sol Co_Elution Impurity Co-elution Start->Co_Elution Degradation Product Degradation Start->Degradation Sol_Action1 Screen Solvents Low_Sol->Sol_Action1 Sol_Action2 Use Solvent Mixture Low_Sol->Sol_Action2 Sol_Action3 Gentle Heating Low_Sol->Sol_Action3 Co_Action1 Optimize Eluent Co_Elution->Co_Action1 Co_Action2 Change Stationary Phase Co_Elution->Co_Action2 Co_Action3 Attempt Recrystallization Co_Elution->Co_Action3 Deg_Action1 Use Neutral Conditions Degradation->Deg_Action1 Deg_Action2 Minimize Heat Degradation->Deg_Action2 Deg_Action3 Use Inert Atmosphere Degradation->Deg_Action3

Caption: Troubleshooting decision tree for common purification challenges.

References

Troubleshooting

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" Boc-protection/deprotection issues

Technical Support Center: tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate This technical support center provides guidance for researchers, scientists, and drug development professionals working with tert-but...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

This technical support center provides guidance for researchers, scientists, and drug development professionals working with tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The following sections address common issues, troubleshooting strategies, and experimental protocols related to the use of the tert-butyloxycarbonyl (Boc) protecting group with this spirocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc protection of the parent diamine to synthesize this compound?

A1: The Boc protecting group is typically introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O).[1] For diamines, selective mono-protection can be achieved by first treating the diamine with one equivalent of an acid source (like Me₃SiCl) to protonate the more basic amine, followed by the addition of Boc₂O.[2] The reaction is often performed in solvents like methanol, THF, or acetonitrile, and may include a base such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) to drive the reaction to completion.[3][4]

Q2: My Boc deprotection reaction of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is incomplete. What are the common causes?

A2: Incomplete Boc deprotection is a frequent issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration : Standard conditions may not be sufficient for complete cleavage. The Boc group on a secondary amine within the strained four-membered ring of the spiro[3.5]nonane system may exhibit increased stability.[5][6]

  • Steric Hindrance : The spirocyclic nature of the molecule can create significant steric bulk around the Boc-protected amine, hindering the approach of the acidic reagent and slowing the reaction rate.[6][7]

  • Inadequate Reaction Time or Temperature : Sterically hindered substrates often require longer reaction times or slightly elevated temperatures for the deprotection to reach completion.[7]

  • Poor Reagent Quality : The most common deprotection reagent, trifluoroacetic acid (TFA), is hygroscopic. The presence of water can reduce its effective acidity, leading to an incomplete reaction.[5][8]

  • Substrate Solubility : Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and prevent the acid from accessing all the molecules.[6]

Q3: How can I monitor the progress of the Boc deprotection reaction?

A3: Careful reaction monitoring is essential. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC) : A quick method to visualize the disappearance of the starting material (less polar) and the appearance of the product salt (more polar).[6] The product, a free amine, can be visualized using a ninhydrin stain.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most accurate method for monitoring the consumption of the starting material and confirming the mass of the desired deprotected product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's protons, which appears around 1.4 ppm.[7][8]

Q4: I am observing unexpected byproducts after deprotection with TFA. What could they be?

A4: A primary cause of byproducts is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[8][10] This cation can alkylate any nucleophilic sites on your molecule, a side reaction known as t-butylation.[8] While the diketone moiety of the target molecule is not strongly nucleophilic, using "scavengers" in the reaction mixture is a highly effective preventative measure.[10] Common scavengers like triethylsilane (TES) or thioanisole trap the tert-butyl cation before it can react with your compound.[10][11]

Q5: Are there alternative, milder methods for Boc deprotection if my molecule contains other acid-sensitive functional groups?

A5: Yes, if strong acids like TFA or HCl are incompatible with other functional groups in your molecule, several milder alternatives can be employed:

  • Aqueous Phosphoric Acid : This can be an effective and environmentally benign reagent for deprotection.[12]

  • Lewis Acids : Reagents such as ZnBr₂ or TMSI in dichloromethane can cleave Boc groups, sometimes with different selectivity compared to strong protic acids.[1][3]

  • Thermal Deprotection : In some cases, heating the compound, potentially in a high-boiling solvent or under continuous flow conditions, can effect thermolytic cleavage of the Boc group without any acid catalyst.[13]

  • Enzymatic Deprotection : Specific lipase or esterase enzymes can selectively hydrolyze tert-butyl esters, and some may have activity on carbamates, offering a very mild and selective deprotection method.[14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Boc protection and deprotection of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Issue 1: Incomplete Boc Deprotection
Symptom Possible Cause(s) Recommended Solution(s)
Starting material observed by TLC/LC-MS after standard reaction time. 1. Insufficient acid concentration/strength. [5] 2. Steric hindrance. [7] 3. Short reaction time. [7] 4. Low temperature. [6] 5. Degraded TFA (water contamination). [5]1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[10] 2. Extend the reaction time, monitoring every 1-2 hours by TLC or LC-MS. 3. If the reaction is sluggish at room temperature, consider gently warming to 30-40°C. 4. Use fresh, anhydrous TFA and solvents.
Reaction stalls; ratio of starting material to product remains constant. 1. Poor substrate solubility. [6] 2. Equilibrium reached due to insufficient acid. 1. Test for solubility in different solvents. If using TFA in DCM, try adding a co-solvent to improve solubility. 2. Increase the equivalents of acid used in the reaction.
Issue 2: Formation of Side Products During Deprotection
Symptom Possible Cause(s) Recommended Solution(s)
Mass peak observed at [M+56]+ or other unexpected higher masses. t-Butylation : The reactive tert-butyl cation generated during deprotection has alkylated a nucleophilic site on the substrate or product.[8][10]1. Add a scavenger to the deprotection cocktail. Triethylsilane (TES, 5-10 vol%) or thioanisole are effective at trapping the tert-butyl cation.[10][11]
Product degradation or formation of multiple unidentifiable spots on TLC. Molecule instability : The deprotected product may be unstable under prolonged exposure to strong acid.1. Monitor the reaction closely and work up as soon as the starting material is consumed. 2. Switch to a milder deprotection method (see FAQ Q5). 3. Ensure the workup procedure effectively neutralizes all residual acid.[9]
Issue 3: Incomplete Boc Protection Reaction
Symptom Possible Cause(s) Recommended Solution(s)
Significant amount of starting diamine remains after reaction. 1. Low nucleophilicity of the amine. [4] 2. Inappropriate base or stoichiometry. [4] 3. Hydrolysis of Boc₂O. [4]1. The secondary amine in the azetidine ring may be sterically hindered. Increase reaction temperature to 40°C and/or add a catalyst like DMAP.[3] 2. Ensure at least one equivalent of base is used to neutralize the acidic byproduct. 3. Use a slight excess (1.1-1.2 equivalents) of Boc₂O, especially in aqueous conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the Boc-protected compound (tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To this solution, add a scavenger such as triethylsilane (TES) (5% v/v).

  • Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture (for a 1:1 TFA:DCM solution).[10] The reaction should not be performed in a closed system, as CO₂ gas is evolved.[1][15]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.

  • Co-evaporate the residue with toluene (3x) to azeotropically remove residual TFA.[16]

  • The resulting product will be the TFA salt of the deprotected amine, which can be used directly in subsequent steps or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., sat. NaHCO₃).

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
  • Dissolve the Boc-protected compound in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 10-20 equivalents).[10]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure. The product is obtained as the hydrochloride salt.

Visual Guides

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection (TLC/LC-MS shows SM) check_reagents Check Reagent Quality (Fresh TFA/Solvents?) start->check_reagents increase_time Increase Reaction Time (Monitor every 1-2h) check_reagents->increase_time Yes use_fresh Use Fresh, Anhydrous Reagents & Re-run check_reagents->use_fresh No still_incomplete1 Still Incomplete? increase_time->still_incomplete1 increase_acid Increase Acid Conc. (e.g., 20% -> 50% TFA) or Switch to 4M HCl/Dioxane still_incomplete2 Still Incomplete? increase_acid->still_incomplete2 increase_temp Increase Temperature (e.g., to 40°C) still_incomplete3 Still Incomplete? increase_temp->still_incomplete3 use_fresh->start still_incomplete1->increase_acid Yes success Reaction Complete still_incomplete1->success No still_incomplete2->increase_temp Yes still_incomplete2->success No still_incomplete3->success No fail Consider Alternative Deprotection Method still_incomplete3->fail Yes G cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway BocN Boc-Protected Amine Protonated Protonated Carbamate BocN->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid Loss of t-Bu⁺ Amine Free Amine (as salt) + CO2 CarbamicAcid->Amine Decarboxylation tBu_cation t-Butyl Cation (t-Bu⁺) CarbamicAcid->tBu_cation generates Alkylated Alkylated Byproduct (t-Bu-Nu) tBu_cation->Alkylated Nucleophile Nucleophile (Nu⁻) (e.g., scavenger) Nucleophile->Alkylated

References

Optimization

Technical Support Center: Scale-Up Synthesis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Welcome to the technical support center for the scale-up synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in synthesizing diazaspiro compounds on a larger scale?

A1: The synthesis of diazaspiro compounds can be a challenging endeavor for chemists.[1] Key challenges often include achieving high yields, controlling impurity formation, and ensuring consistent product quality. On a larger scale, issues such as heat and mass transfer limitations, reagent addition control, and post-reaction work-up and purification can become more pronounced.

Q2: Are there established robust and cost-effective synthesis methods for multigram amounts of related 2,6-diazaspiro[3.5]nonane building blocks?

A2: Yes, researchers have focused on developing robust and cost-effective synthetic approaches for producing multigram quantities of orthogonally protected 2,6-diazaspiro[3.5]nonane analogues, which are valuable building blocks in medicinal chemistry.[1][2][3] These methods often involve multi-step syntheses that are optimized for scalability.

Q3: What are some of the key considerations when choosing starting materials for the synthesis of 2,6-diazaspiro[3.5]nonane derivatives?

A3: When planning a large-scale synthesis, it is crucial to select readily available and inexpensive raw materials. Some patented methods for related compounds have been noted to use expensive starting materials, which may not be suitable for large-scale production.[4] Therefore, developing a synthetic route that utilizes cost-effective and readily accessible starting materials is a primary concern for industrial applications.[5]

Q4: Can you suggest a general synthetic strategy for preparing 2,6-diazaspiro[3.5]nonane derivatives?

A4: A common strategy involves the construction of the spirocyclic core through cyclization reactions. For instance, a multi-step synthesis might start from a suitable precursor that undergoes reactions to form the two rings around a central spiro carbon atom. A patented seven-step synthesis for a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, involves steps such as reaction with ethylmalonate, reduction, tosylation, cyclization, another reduction, Boc protection, and finally debenzylation.[6]

Troubleshooting Guide

Problem 1: Low Overall Yield

Low yields are a significant concern in multi-step syntheses, especially during scale-up. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solutions
Incomplete Reactions Monitor reaction progress using appropriate analytical techniques (TLC, LC-MS, NMR). Optimize reaction parameters such as temperature, time, and catalyst loading.
Side Product Formation Investigate the reaction mechanism to identify potential side reactions. Adjust stoichiometry, temperature, or the order of reagent addition to minimize side product formation.
Product Degradation Assess the stability of intermediates and the final product under the reaction and work-up conditions. Consider using milder reagents or protecting sensitive functional groups.
Losses During Work-up and Purification Optimize extraction and crystallization procedures to minimize product loss. Evaluate different chromatography conditions or consider alternative purification methods like salt formation and recrystallization.
Problem 2: Impurity Formation and Difficult Purification

The formation of closely related impurities can make purification challenging.

Potential Impurity Source Troubleshooting Steps
Starting Material Impurities Ensure the purity of all starting materials and reagents before use.
Over-reaction or Incomplete Reaction Tightly control reaction stoichiometry and monitor for completion to avoid partially reacted intermediates or byproducts from further reactions.
Epimerization or Isomerization Analyze the stereochemistry of the product. If epimers or isomers are present, investigate the reaction conditions (e.g., base, temperature) that might be causing their formation.
Residual Solvents and Reagents Optimize the final purification and drying steps to ensure complete removal of residual solvents and reagents.

Experimental Protocols

While a specific scale-up protocol for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not publicly detailed, the following generalized protocol for a key cyclization step is based on methodologies for related spirocyclic compounds.

General Procedure for Intramolecular Cyclization to Form the Spirocyclic Core:

  • Reaction Setup: A suitable reactor is charged with the acyclic precursor and an appropriate solvent (e.g., THF, DMF).[4]

  • Base Addition: A strong base (e.g., NaH, t-BuOK) is added portion-wise at a controlled temperature to facilitate the cyclization.[4][7]

  • Reaction Monitoring: The reaction is monitored by a suitable analytical method (e.g., LC-MS) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched with a proton source (e.g., water, saturated ammonium chloride solution).[8]

  • Work-up: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired spirocyclic compound.[8]

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Overall Yield Detected check_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions Yes investigate_mechanism Investigate Reaction Mechanism for Side Reactions side_products->investigate_mechanism Yes check_workup Analyze Losses During Work-up & Purification side_products->check_workup No optimize_conditions->check_reaction investigate_mechanism->optimize_conditions optimize_workup Optimize Extraction, Crystallization, or Chromatography check_workup->optimize_workup end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for addressing low yield in synthesis.

General Synthetic Pathway for Diazaspiro Compounds

synthetic_pathway A Starting Materials B Acyclic Precursor Formation A->B C First Cyclization B->C D Intermediate Azetidine or Piperidine Ring C->D E Second Cyclization (Spiro Formation) D->E F Protected Diazaspiro Compound E->F G Functional Group Modification/Deprotection F->G H Final Product G->H

Caption: A generalized synthetic pathway for the formation of diazaspiro compounds.

References

Troubleshooting

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" stability issues during reaction workup

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate during reaction workup. This resource is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate during reaction workup. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate during experimental workup?

A1: The main stability issues arise from the two key functional moieties in the molecule: the tert-butyloxycarbonyl (Boc) protecting group and the succinimide-like (7,9-dioxo) ring system. The Boc group is susceptible to cleavage under acidic conditions, while the succinimide ring can undergo hydrolysis, particularly in the presence of bases.

Q2: Under what specific workup conditions is the Boc group likely to be cleaved?

A2: The Boc group is notoriously labile in the presence of strong acids.[1][2] Conditions to be wary of during workup include:

  • Aqueous washes with strong acids (e.g., HCl, H₂SO₄).

  • Chromatography on silica gel that is not properly neutralized, as residual acidity can lead to partial or complete deprotection.

  • Exposure to Lewis acids.[2]

Q3: What conditions can lead to the degradation of the 7,9-dioxo-2,6-diazaspiro[3.5]nonane core?

A3: The cyclic dicarboximide structure is analogous to a succinimide ring, which is prone to hydrolysis. This ring-opening reaction is most commonly observed under basic conditions.[3][4][5] Therefore, basic aqueous washes (e.g., with NaOH, KOH, or even saturated sodium bicarbonate if exposure is prolonged) can lead to the formation of a ring-opened carboxylate species. This hydrolysis can sometimes be reversible under mildly acidic conditions.[3]

Q4: Can temperature affect the stability of the compound during workup?

A4: Yes, elevated temperatures can contribute to the degradation of the molecule. High temperatures during solvent evaporation (e.g., using a rotary evaporator) can promote the thermolytic decomposition of the Boc group.[6][7] It is advisable to concentrate solutions at or below room temperature whenever possible.

Troubleshooting Guide

This section provides solutions to common problems encountered during the workup of reactions involving tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Problem Potential Cause Recommended Solution
Low isolated yield of the desired product. Product degradation during workup.- Use mild workup conditions. - Avoid strong acids and bases. - Minimize exposure time to aqueous phases. - Concentrate solvents at reduced temperature.
Presence of a more polar byproduct in TLC/LC-MS analysis. Cleavage of the Boc group, resulting in the free amine.- Use saturated sodium bicarbonate or dilute brine for aqueous washes instead of strong acids. - If an acidic wash is necessary, use a weak acid (e.g., dilute citric acid) and minimize contact time. - Neutralize silica gel for chromatography by pre-treating with a solution of triethylamine in the eluent system.
Observation of a byproduct with a mass increase of 18 amu. Hydrolysis of the succinimide-like ring.- Avoid basic aqueous washes. Use neutral (brine) or weakly acidic washes. - If a basic wash is unavoidable, use a mild base like saturated sodium bicarbonate for a short duration at low temperature.
Product decomposition during column chromatography. - Acidic silica gel: leading to Boc deprotection. - Prolonged chromatography time: increasing the risk of degradation on the stationary phase.- Use deactivated or neutral silica gel. - Employ a rapid purification method like flash chromatography. - Consider alternative purification techniques such as crystallization if feasible.
Inconsistent results between batches. Variations in workup procedures or reagent quality.- Standardize all workup protocols, including the pH of aqueous solutions and the duration of washes. - Ensure the quality and neutrality of solvents and chromatography materials.

Experimental Protocols

Protocol 1: Recommended Mild Aqueous Workup
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If the solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible solvent and water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (1 x volume).

    • Brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate in vacuo at a temperature not exceeding 30°C.

Protocol 2: Purification by Flash Chromatography on Neutralized Silica Gel
  • Prepare a slurry of silica gel in the desired eluent system.

  • Add triethylamine (0.1-1% v/v) to the slurry and mix thoroughly to neutralize the silica.

  • Pack the column with the neutralized silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with the prepared eluent system, collecting fractions.

  • Monitor the fractions by TLC or another appropriate method.

  • Combine the fractions containing the pure product and concentrate in vacuo at low temperature.

Visual Guides

Logical Flowchart for Troubleshooting Low Product Yield

Troubleshooting Low Yield start Low Yield Observed check_workup Review Workup Conditions start->check_workup acid_wash Acidic Wash Used? check_workup->acid_wash base_wash Basic Wash Used? check_workup->base_wash high_temp High Temp Concentration? check_workup->high_temp acid_wash->base_wash No boc_cleavage Suspect Boc Cleavage acid_wash->boc_cleavage Yes base_wash->high_temp No ring_opening Suspect Ring Hydrolysis base_wash->ring_opening Yes thermal_decomp Suspect Thermal Decomposition high_temp->thermal_decomp Yes end Consult Further high_temp->end No solution1 Use Mild/Neutral Wash boc_cleavage->solution1 solution2 Use Neutral/Weakly Acidic Wash ring_opening->solution2 solution3 Concentrate at Low Temp thermal_decomp->solution3

Caption: Troubleshooting workflow for low product yield.

Potential Degradation Pathways

Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions start tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate boc_cleavage Boc Group Cleavage start->boc_cleavage H+ ring_opening Succinimide Ring Hydrolysis start->ring_opening OH- product1 7,9-Dioxo-2,6-diazaspiro[3.5]nonane boc_cleavage->product1 Forms product2 Ring-Opened Carboxylate ring_opening->product2 Forms

Caption: Major degradation pathways for the target compound.

References

Optimization

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" avoiding epimerization or racemization

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, with a focus on preventing epimerization and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, with a focus on preventing epimerization and racemization.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate that minimizes stereochemical issues?

A1: A robust synthetic approach involves the construction of an orthogonally protected 2,6-diazaspiro[3.5]nonane core, followed by the formation of the hydantoin ring. A key intermediate is a 7-keto-2,6-diazaspiro[3.5]nonane derivative. The hydantoin ring can then be formed using a Bucherer-Bergs reaction. Careful control of reaction conditions at each step is crucial to mitigate the risk of epimerization or racemization.

Q2: What are the potential sources of epimerization or racemization during the synthesis?

A2: The primary stereocenter of concern is the spirocyclic carbon atom. Its configuration can be affected during the formation of the spirocycle. Additionally, the carbon atom adjacent to the carbonyl groups in the hydantoin ring (C8) is a potential site for epimerization, especially under harsh acidic or basic conditions that can facilitate enolization. The stereochemical outcome of the Bucherer-Bergs reaction can also be influenced by the reaction conditions and the steric environment of the ketone.

Q3: How can I monitor the stereochemical purity of my intermediates and final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring stereochemical purity. It is essential to develop a validated chiral HPLC method early in the synthetic process to analyze key intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be a valuable tool to determine enantiomeric excess.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: The Bucherer-Bergs reaction utilizes cyanide salts (e.g., potassium cyanide or sodium cyanide), which are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available. Always quench any residual cyanide with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in the spiro-hydantoin formation (Bucherer-Bergs reaction) 1. Incomplete reaction. 2. Steric hindrance around the ketone. 3. Unfavorable reaction equilibrium.1. Increase reaction time and/or temperature. 2. Use a less sterically demanding protecting group on the nitrogen atoms if possible. 3. Ensure the pH is maintained in the optimal range (typically slightly basic).
Formation of diastereomers or a racemic mixture 1. Non-stereoselective formation of the spirocyclic core. 2. Epimerization at the C8 position of the hydantoin ring. 3. Racemization during the Bucherer-Bergs reaction.1. If starting from achiral precursors, consider a chiral resolution of a key intermediate or employ an asymmetric synthesis strategy. 2. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. 3. Optimize the Bucherer-Bergs reaction conditions (temperature, solvent, reaction time) to favor the desired stereoisomer. The stereochemical outcome of this reaction can be sensitive to these parameters.
Difficulty in purifying the final product 1. Presence of closely related impurities. 2. Poor crystallization behavior.1. Employ preparative chiral HPLC for the separation of stereoisomers. 2. Screen a variety of solvent systems for recrystallization. If the product is an oil, consider converting it to a solid salt if applicable.
Side reactions during oxidation to the 7-keto intermediate 1. Over-oxidation or degradation of the starting material. 2. Incomplete reaction.1. Use a milder oxidizing agent such as Dess-Martin periodinane (DMP) or a TEMPO-catalyzed oxidation. 2. Monitor the reaction closely by TLC or LC-MS and ensure sufficient reagent is used.

Experimental Protocols

Key Experiment: Synthesis of the 7-Keto Intermediate

A plausible route to the required 7-keto-2,6-diazaspiro[3.5]nonane precursor involves the oxidation of the corresponding 7-hydroxy derivative.

Protocol: Oxidation of N-Boc-7-hydroxy-2,6-diazaspiro[3.5]nonane

  • Dissolution: Dissolve N-Boc-7-hydroxy-2,6-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Addition of Oxidant: To the stirred solution at 0 °C, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-7-keto-2,6-diazaspiro[3.5]nonane.

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Key Experiment: Spiro-hydantoin Formation (Bucherer-Bergs Reaction)

Protocol: Synthesis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • Caution: This reaction involves the use of highly toxic potassium cyanide. Perform all steps in a certified fume hood and wear appropriate personal protective equipment.

  • Reaction Setup: In a sealed pressure vessel, combine N-Boc-7-keto-2,6-diazaspiro[3.5]nonane (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) in a mixture of ethanol and water (1:1, 10 volumes).

  • Heating: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction progress should be monitored by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with 1M HCl to pH ~6.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the target compound.

ParameterValue
Typical Yield 50-70%
Stereochemical Purity Dependent on reaction conditions and substrate

Visualizations

Synthetic_Workflow Start Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Deprotection Selective Deprotection Start->Deprotection Protection Protection of Amine Deprotection->Protection Hydroxylation Hydroxylation at C7 Protection->Hydroxylation Oxidation Oxidation to Ketone Hydroxylation->Oxidation BuchererBergs Bucherer-Bergs Reaction Oxidation->BuchererBergs FinalProduct Tert-butyl 7,9-dioxo-2,6- diazaspiro[3.5]nonane-2-carboxylate BuchererBergs->FinalProduct

Caption: Proposed synthetic workflow for the target molecule.

Troubleshooting_Logic Start Low Stereochemical Purity Observed Analysis Analyze by Chiral HPLC Start->Analysis Racemic Racemic Mixture Analysis->Racemic Diastereomers Diastereomers Present Analysis->Diastereomers Racemic_Cause Probable Cause: Non-stereoselective spirocyclization or racemization during hydantoin formation. Racemic->Racemic_Cause Diastereomers_Cause Probable Cause: Epimerization at C8 or non-diastereoselective reaction. Diastereomers->Diastereomers_Cause Racemic_Solution Solution: - Chiral resolution of intermediate. - Asymmetric synthesis approach. - Optimize Bucherer-Bergs conditions. Racemic_Cause->Racemic_Solution Diastereomers_Solution Solution: - Milder reaction conditions (pH, temp). - Optimize cyclization step for diastereoselectivity. Diastereomers_Cause->Diastereomers_Solution

Troubleshooting

"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" troubleshooting poor reaction conversion

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reaction conversion during the synthesis of tert-butyl 7,9-dioxo-2,6-diaza...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reaction conversion during the synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate?

A common approach involves a multi-step synthesis, beginning with the formation of a protected azetidine precursor, followed by a cyclization reaction to form the spirocyclic dione. The synthesis of related azaspiro compounds often involves cycloaddition strategies or multi-step sequences including cyclization and reduction steps.[1][2][3]

Q2: My overall yield is very low. What are the most critical steps to optimize?

Low overall yield in spirocyclization reactions can be attributed to several factors, including the reactivity of the nucleophile and electrophile, steric hindrance, and inappropriate reaction conditions.[4] The cyclization step to form the spiro-ring is often the most challenging and yield-defining step. Careful optimization of the base, solvent, and temperature for this step is crucial.

Q3: I am observing the formation of significant byproducts. What are the likely side reactions?

Common side reactions can include intermolecular reactions leading to polymerization, decomposition of starting materials or intermediates under harsh reaction conditions, and incomplete cyclization. In syntheses involving similar spirocyclic systems, side products can arise from alternative reaction pathways or rearrangements.[5][6]

Troubleshooting Guide for Poor Reaction Conversion

Issue 1: Low Yield in the Spirocyclization Step
Potential Cause Troubleshooting & Optimization
Insufficient reactivity of the nucleophile - Use a stronger, non-nucleophilic base (e.g., LDA, KHMDS) to ensure complete deprotonation. - Consider changing the solvent to one that better solvates the cation of the base (e.g., adding HMPA or using a more polar aprotic solvent like DMPU).
Steric hindrance around the reaction centers - Employ less bulky protecting groups on the azetidine nitrogen if possible. - Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition.
Unfavorable reaction equilibrium - Use a dehydrating agent or a Dean-Stark trap to remove water or other small molecules formed during the reaction to drive the equilibrium towards the product.
Incorrect solvent polarity - Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF) to find the optimal medium for the cyclization.
Issue 2: Incomplete Reaction or Stalling
Potential Cause Troubleshooting & Optimization
Deactivation of the catalyst or reagent - Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). - If using a catalyst, consider adding a fresh portion of the catalyst.
Low reaction temperature - Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS.
Precipitation of starting material or intermediate - Change to a solvent in which all components are more soluble at the reaction temperature. - Increase the solvent volume to work at a higher dilution.
Issue 3: Formation of Impurities and Byproducts
Potential Cause Troubleshooting & Optimization
Side reactions due to high temperature - Lower the reaction temperature and increase the reaction time. - Consider using a more reactive but selective reagent that allows for lower reaction temperatures.
Intermolecular side reactions - Perform the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions.
Decomposition of the product - Once the reaction is complete, work up the reaction mixture promptly and avoid prolonged exposure to acidic or basic conditions during purification.

Experimental Protocols

Hypothetical Key Experiment: Spirocyclization to form tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

This protocol is a hypothetical representation based on common methodologies for the synthesis of similar spirocyclic structures.

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of the acyclic precursor (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Base: A solution of Lithium diisopropylamide (LDA) (2.2 eq) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Data Presentation

Table 1: Effect of Base and Solvent on Spirocyclization Yield
EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1NaHTHF651235
2K₂CO₃DMF802420
3LDATHF-78 to RT465
4KHMDSToluene0 to RT658

Visualizations

Reaction_Pathway A Acyclic Precursor (tert-butyl 3-(N-(2,2-dicarboxyethyl)amino)azetidine-1-carboxylate) B Intermediate Enolate A->B  Base (e.g., LDA) C tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate B->C  Intramolecular  Cyclization

Caption: Hypothetical reaction pathway for the synthesis.

Troubleshooting_Workflow start Poor Reaction Conversion check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions optimize_base Optimize Base (Strength, Equivalents) check_conditions->optimize_base optimize_solvent Optimize Solvent (Polarity, Solubility) optimize_base->optimize_solvent check_workup Review Work-up and Purification Procedure optimize_solvent->check_workup success Improved Conversion check_workup->success

Caption: A logical workflow for troubleshooting poor conversion.

References

Reference Data & Comparative Studies

Validation

The Strategic Advantage of Rigidity: A Comparative Guide to Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and Other Spirocyclic Linkers in Targeted Protein Degradation

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. These heterobifunctional molecule...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. These heterobifunctional molecules have revolutionized the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins. At the heart of every PROTAC lies the linker, a component that is far more than a simple tether. Its architecture dictates the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides an in-depth comparison of the spirocyclic linker, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, and its class against other linker archetypes, supported by experimental data and detailed protocols to inform the design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

A PROTAC molecule is comprised of three essential components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's role is to orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase. This proximity is a prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome. An inadequately designed linker can result in steric hindrance, unproductive binding, or instability, thereby diminishing the PROTAC's efficacy.

Spirocyclic linkers, such as tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, are a class of rigid linkers that offer distinct advantages in PROTAC design. Their constrained conformation can pre-organize the molecule into a bioactive state, potentially enhancing the stability of the ternary complex and improving potency.

Comparative Analysis of Linker Types

PROTAC linkers can be broadly classified into flexible and rigid categories. Each possesses unique characteristics that influence the performance of the resulting degrader.

Flexible Linkers: The most commonly employed flexible linkers are polyethylene glycol (PEG) and alkyl chains. Their appeal lies in their synthetic tractability and the ease with which their length can be modified. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule. However, their high degree of flexibility can also lead to a greater number of non-productive binding conformations, which can be entropically unfavorable for ternary complex formation.

Rigid Linkers: Rigid linkers, including those with spirocyclic, aromatic, or cyclic aliphatic motifs, restrict the conformational freedom of the PROTAC. This can be advantageous in several ways:

  • Pre-organization: A rigid linker can lock the PROTAC into a conformation that is optimal for binding to both the target protein and the E3 ligase, thereby promoting the formation of a stable ternary complex.

  • Improved Selectivity: By presenting the warhead and the E3 ligase ligand in a more defined spatial orientation, rigid linkers can enhance selectivity for the intended target.

  • Enhanced Pharmacokinetics: The constrained nature of rigid linkers can lead to improved metabolic stability and more favorable pharmacokinetic profiles.

Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and its analog, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, are examples of spirocyclic linkers that impart rigidity to the PROTAC backbone. The spirocyclic core introduces a three-dimensional structural element that can be strategically employed to optimize the geometry of the ternary complex.

Quantitative Performance Data

Direct head-to-head comparative data for PROTACs differing only in the linker component, especially for the specific linker tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, is sparse in the public domain. However, by examining data from various studies, we can compile a comparative overview of the performance of different linker types.

Table 1: General Comparison of Linker Architectures

Linker TypeAdvantagesDisadvantages
Flexible (PEG, Alkyl) - Synthetically accessible- Easily tunable length- Can improve solubility (PEG)- High conformational flexibility can lead to unproductive binding- Potential for higher entropic penalty upon binding- May be more susceptible to metabolism
Rigid (Spirocyclic) - Pre-organizes the PROTAC in a bioactive conformation- Can enhance ternary complex stability and potency- May improve selectivity and pharmacokinetic properties- More synthetically challenging- A non-optimal rigid conformation can prevent ternary complex formation- Less adaptable to different protein-E3 ligase pairs

Table 2: Performance Data for a PROTAC Containing a Diazaspiro[3.5]nonane Linker

PROTAC NameTarget ProteinE3 LigaseLinker TypeCell LineDC₅₀ (µM)IC₅₀ (µM)
PROTAC ERα Degrader-12Estrogen Receptor αVHLDiazaspiro[3.5]nonane-basedMCF-71.020.17

This data indicates that a PROTAC incorporating a rigid spirocyclic linker can effectively induce the degradation of its target protein.

Table 3: Representative Performance Data for Other Linker Types

To provide a broader context, the following table presents representative data for PROTACs with different linker types targeting various proteins. It is important to note that a direct comparison is challenging due to the differences in target proteins, E3 ligases, and cell lines.

Linker TypeTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
Flexible (PEG) BRD4CRBN18>95
Flexible (Alkyl) BTKCRBN4.7~98
Rigid (Piperazine) BRD4VHL0.8>90

This representative data suggests that rigid linkers can, in some cases, lead to higher potency (lower DC₅₀ values).

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design PROTAC Design (Select Warhead, E3 Ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assay Biochemical Assays (e.g., SPR, ITC) Synthesis->Biochemical_Assay Cell_Treatment Cell Treatment with PROTAC Western_Blot Western Blot Analysis (Determine DC50 & Dmax) Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Redesign

Caption: A typical workflow for the evaluation and optimization of PROTACs.

Experimental Protocols

Synthesis of a PROTAC with a Spirocyclic Linker

This protocol provides a general procedure for the synthesis of a PROTAC molecule incorporating a spirocyclic linker. The specific reaction conditions may need to be optimized based on the nature of the warhead and the E3 ligase ligand.

Materials:

  • Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

  • Warhead with a suitable functional group for coupling (e.g., a carboxylic acid)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., an amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Procedure:

  • Deprotection of the Spirocyclic Linker: The Boc protecting group on tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The solvent and excess acid are then removed under reduced pressure.

  • Coupling of the Warhead to the Linker: The deprotected spirocyclic linker is dissolved in an anhydrous solvent such as dimethylformamide (DMF). The warhead containing a carboxylic acid is added, followed by a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). The reaction mixture is stirred at room temperature until the formation of the amide bond is complete. The product is then purified by column chromatography or preparative HPLC.

  • Coupling of the E3 Ligase Ligand: The warhead-linker conjugate is then coupled to the E3 ligase ligand. If the E3 ligase ligand has an amine functionality, a similar amide coupling procedure as described in step 2 can be used. The final PROTAC molecule is purified to a high degree using preparative HPLC.

  • Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol is a standard method for quantifying the degradation of a target protein in cells following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein and the loading control. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control.

  • Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation).

Conclusion

The linker is a critical determinant of a PROTAC's success, and the choice between a flexible and a rigid linker architecture has profound implications for the resulting molecule's performance. Spirocyclic linkers, such as tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, offer a compelling strategy to introduce conformational rigidity into PROTACs. This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced potency, improved selectivity, and more favorable pharmacokinetic properties.

While the synthesis of PROTACs with rigid linkers can be more complex, the potential benefits in terms of improved efficacy and drug-like properties make them an attractive area of investigation. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs containing spirocyclic and other linker types, enabling researchers to make informed decisions in the design and optimization of novel protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of rigid linkers, including spirocyclic motifs, will undoubtedly play a crucial role in the development of the next generation of transformative therapeutics.

Comparative

A Comparative Analysis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and Piperazine-Based Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. For decade...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. For decades, the piperazine ring has been revered as a "privileged scaffold" due to its favorable physicochemical properties and versatile synthetic handles.[1][2] However, the push towards greater chemical diversity and improved drug-like properties has led researchers to explore more three-dimensional (3D) structures, such as spirocyclic systems. This guide provides a comparative overview of a representative spirocyclic scaffold, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, and the traditional piperazine-based scaffolds.

While direct experimental comparisons involving tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate are not extensively documented in publicly available literature, this guide leverages data on analogous spirocyclic systems to draw meaningful comparisons with the well-established piperazine scaffold. The focus is on the inherent structural and physicochemical differences that guide the application of these scaffolds in modern drug discovery.

Structural and Physicochemical Properties

The fundamental difference between spirocyclic scaffolds and piperazine lies in their topology. Piperazine is a six-membered ring that typically adopts a chair conformation, but it is conformationally flexible and relatively planar. In contrast, spirocycles are defined by two or more rings connected by a single common atom, which imparts significant three-dimensionality.[3] This structural rigidity and 3D nature can lead to significant advantages in drug design.

The introduction of spirocyclic centers increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with improved clinical success.[4] Shifting from planar, aromatic structures to more saturated, 3D compounds generally improves physicochemical properties relevant to ADME (Absorption, Distribution, Metabolism, and Excretion).[3]

Diagram 1: Structural Comparison

cluster_0 Piperazine Scaffold (Planar) cluster_1 Diazaspiro[3.5]nonane Scaffold (3D) Piperazine Piperazine Spirocycle Spirocycle

Caption: Structural comparison of a piperazine and a diazaspiro[3.5]nonane scaffold.

Table 1: Comparative Physicochemical Properties of Spirocyclic Azaspirocycles vs. Piperazine

PropertyPiperazine-Based ScaffoldsAzaspirocyclic Scaffolds (e.g., Diazaspiro[3.5]nonane)Rationale for Difference
Three-Dimensionality (Fsp³) LowerHigherThe defining quaternary spiro-carbon increases the sp³ carbon count and enforces a rigid, non-planar geometry.[4]
Lipophilicity (logP) Generally higherGenerally lower (decreased lipophilicity)The 3D structure can shield hydrophobic surfaces and increase polar surface area, leading to improved aqueous solubility.[3]
Aqueous Solubility Good, but can be limited by lipophilicityGenerally higher than piperazine counterpartsA consequence of reduced lipophilicity and increased polarity.[3]
Basicity (pKa) Readily tunable via N-substitutionGenerally higher than six-membered ring counterpartsThe rigid spirocyclic framework can influence the electronic environment of the nitrogen atoms.[3]
Metabolic Stability Can be susceptible to N-dealkylation and ring oxidationOften exhibits better metabolic stabilityThe steric hindrance around the nitrogen atoms and adjacent carbons from the spirocyclic structure can reduce susceptibility to metabolic enzymes.[3]
Conformational Rigidity Flexible (chair/boat conformations)Rigid and conformationally lockedThe spiro-fusion restricts bond rotation, presenting substituents in well-defined spatial orientations.[3]

Implications for Drug Design and Performance

The distinct properties of these scaffolds translate into different strategic applications in drug discovery.

Piperazine Scaffolds: Piperazine is a versatile linker and a key pharmacophore in numerous approved drugs.[1][2] Its two nitrogen atoms provide convenient points for chemical modification, allowing for the fine-tuning of potency and pharmacokinetic properties.[1][5] The flexibility of the piperazine ring can be advantageous, allowing the molecule to adapt its conformation to fit a binding pocket. However, this flexibility can also be a liability, leading to a potential entropy penalty upon binding and a higher likelihood of off-target interactions.

Spirocyclic Scaffolds: The primary advantage of spirocyclic scaffolds is their ability to orient substituents in precise vectors, exploring unoccupied chemical space within a protein's binding site. This conformational rigidity can lead to:

  • Enhanced Potency and Selectivity: By locking the conformation of a molecule, a spirocyclic core can optimize the presentation of key binding elements, leading to a more favorable enthalpic contribution to the free energy of binding.[3] For instance, replacing the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane analogue resulted in a significant increase in selectivity for PARP-1 over other family members, which was accompanied by reduced DNA damage and cytotoxicity.[4]

  • Improved Pharmacokinetics: As noted in Table 1, azaspirocycles have been shown to possess higher solubility and metabolic stability compared to their piperazine counterparts, which are highly desirable properties for drug candidates.[3]

  • Novelty and Patentability: Spirocyclic scaffolds provide access to novel chemical matter, which is a crucial aspect of developing proprietary drug candidates.

Diagram 2: General Workflow for Scaffold Evaluation

A Scaffold Selection (e.g., Piperazine vs. Spirocycle) B Library Synthesis A->B C Primary Screening (Binding/Functional Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vitro ADME Profiling (Solubility, Stability, Permeability) E->F Iterative Design G In Vivo PK/PD & Efficacy Studies E->G F->E H Candidate Selection G->H

Caption: A typical workflow for the evaluation of new chemical scaffolds in drug discovery.

Experimental Protocols

Detailed experimental data for the direct comparison of the title compound is limited. However, representative protocols for the synthesis of related scaffolds and their evaluation are provided below.

Protocol 1: Synthesis of a Diazaspiro[3.5]nonane Core

This protocol is a generalized representation based on synthetic routes reported for related diazaspiro[3.5]nonane intermediates.

  • Step 1: Cyclization Reaction: A suitable starting material, such as a derivative of 4-piperidone, is reacted with a reagent that will form the four-membered azetidine ring. For instance, a reaction with an appropriate amine and a cyclizing agent under basic conditions.

  • Step 2: Reduction: If a carbonyl group is present on the piperidine ring (as in the title compound's "dioxo" feature), it might be formed from a precursor. The synthesis of the core diamine often involves the reduction of amide or ketone functionalities. For example, a cyclic imide can be reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Step 3: Protection: The secondary amines of the diazaspiro[3.5]nonane core are often protected to allow for selective functionalization. The introduction of a tert-butoxycarbonyl (Boc) group is a common strategy, achieved by reacting the diamine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

  • Step 4: Purification: Throughout the synthesis, products are purified at each step using standard techniques such as column chromatography on silica gel or crystallization to ensure high purity of the final scaffold. Characterization is performed using NMR spectroscopy and mass spectrometry.

Protocol 2: GPR119 Agonist Activity Assay

Given that 7-azaspiro[3.5]nonane derivatives have been explored as GPR119 agonists, a common functional assay to evaluate such compounds is a cAMP (cyclic adenosine monophosphate) accumulation assay.[6]

  • Cell Culture: A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media until confluent.

  • Assay Preparation: Cells are harvested and seeded into 384-well assay plates. They are then incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, for 30 minutes to prevent the degradation of cAMP.

  • Compound Treatment: The test compounds (dissolved in DMSO and diluted in assay buffer) are added to the wells at various concentrations to generate a dose-response curve. A known GPR119 agonist is used as a positive control, and a vehicle (DMSO) is used as a negative control.

  • Incubation: The plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are quantified using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. The signal is read on a plate reader.

  • Data Analysis: The raw data is converted to cAMP concentrations. The dose-response curves are plotted using non-linear regression, and the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of the compounds.

Diagram 3: G-Protein Coupled Receptor (GPCR) Signaling Pathway

cluster_0 Cell Membrane Agonist Spirocyclic Agonist GPCR GPR119 Receptor Agonist->GPCR Binds G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Insulin Secretion) cAMP->Response Activates

Caption: Simplified signaling pathway for a Gs-coupled GPCR like GPR119.

Conclusion

Piperazine remains a highly valuable and widely used scaffold in drug discovery, offering synthetic tractability and a long history of clinical success.[7][8] However, it represents a relatively flat and conformationally flexible chemical space. The exploration of more complex, three-dimensional scaffolds like tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and other spirocycles offers a compelling strategy to overcome challenges in modern drug discovery.[9] The inherent rigidity and 3D geometry of spirocyclic systems can lead to compounds with enhanced potency, improved selectivity, and superior pharmacokinetic profiles.[3] While the direct body of evidence for the title compound is still emerging, the broader class of azaspirocycles presents a promising alternative to traditional scaffolds, enabling the exploration of novel biological and chemical space. The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired property profile of the final drug candidate.

References

Validation

Comparative Analysis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Analogs and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals While direct biological activity data for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not extensively available in public literature, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct biological activity data for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not extensively available in public literature, a comparative analysis of its structural analogs reveals a diverse range of pharmacological activities. This guide provides an objective comparison of the biological performance of these analogs, supported by experimental data from published studies. The focus is on compounds sharing the core spiro[3.5]nonane scaffold or the dione functionality, highlighting their potential in various therapeutic areas.

Analogs and their Biological Targets

Structurally related compounds to tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate have shown significant activity as KRAS G12C inhibitors, GPR119 agonists, and anxiolytic agents. Furthermore, non-spirocyclic analogs containing a dione moiety have demonstrated anti-inflammatory and cholesterol-lowering properties. This guide will delve into the specifics of these activities.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative biological activity data for various analogs.

Table 1: 2,7-Diazaspiro[3.5]nonane Derivatives as KRAS G12C Inhibitors

CompoundTargetAssayIC50 (nM)Cell LineReference
Compound 7b KRAS G12CpERK Inhibition5.2NCI-H1373[1]
ASP6918 KRAS G12CpERK Inhibition1.8NCI-H1373[2]
Compound 21 KRAS G12CCell Viability19NCI-H358[3]

Table 2: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

CompoundTargetAssayEC50 (nM)Cell LineReference
Compound 54g GPR119cAMP Accumulation15HEK293[4]
JTP-109192 GPR119cAMP Accumulation28CHO-K1[5]
APD597 GPR119cAMP Accumulation21HEK293[6]

Table 3: Cyclic Imide Derivatives with Anxiolytic Activity

CompoundTarget/AssayKi (nM) / Effective DoseSpeciesReference
Buspirone Analog 32 Dopamine D2 Receptor Binding150Rat[7]
N-Benzoyl 3-nitro-phthalimide Elevated Plus Maze10 mg/kgMouse[8][9]

Table 4: Pyrrole-2,5-dione Derivatives with Anti-inflammatory and Cholesterol Absorption Inhibitory Activity

CompoundActivityAssayIC50 (µM)Cell Line/ModelReference
Compound 2a Anti-inflammatoryIL-6 Inhibition5.5Human PBMC[10][11]
Compound 20 Cholesterol Absorption InhibitionCholesterol Uptake Assay8.2Caco-2 cells[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KRAS G12C pERK Inhibition Assay

NCI-H1373 cells are seeded in 96-well plates and incubated overnight. The cells are then treated with varying concentrations of the test compounds for 2 hours. Following treatment, the cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using a sandwich ELISA kit. The ratio of pERK to total ERK is calculated, and the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1][2]

GPR119 cAMP Accumulation Assay

HEK293 or CHO-K1 cells stably expressing the human GPR119 receptor are used. Cells are plated in 96-well plates and incubated. On the day of the assay, the cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. Test compounds are then added at various concentrations and incubated for a further 30 minutes. The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay kit. EC50 values are calculated from the concentration-response curves.[4][5]

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM apparatus consists of two open arms and two enclosed arms. Mice are individually placed at the center of the maze facing an open arm, 30 minutes after oral administration of the test compound or vehicle. The number of entries into and the time spent in the open and closed arms are recorded for 5 minutes. An increase in the time spent in and the number of entries into the open arms is indicative of anxiolytic activity.[8][9]

Cytokine (IL-6) Inhibition Assay

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are stimulated with lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds. After 24 hours of incubation, the cell culture supernatants are collected, and the concentration of IL-6 is measured by ELISA. The percentage of inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.[10][11]

Cholesterol Uptake Assay

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are grown on permeable supports. The cells are incubated with a micellar solution containing radiolabeled cholesterol and the test compounds for 2 hours. After incubation, the cells are washed, and the amount of intracellular radioactivity is measured to determine the cholesterol uptake. The percentage of inhibition is calculated, and IC50 values are determined.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the biological activities discussed.

GPR119_Signaling_Pathway GPR119_Agonist GPR119 Agonist (e.g., 7-Azaspiro[3.5]nonane deriv.) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Release PKA->GLP1 Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Analog Synthesis Primary_Screening Primary Screening (e.g., Binding Assay) Compound_Synthesis->Primary_Screening Functional_Assay Functional Assay (e.g., Enzyme Inhibition, cAMP) Primary_Screening->Functional_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cytotoxicity, pERK) Functional_Assay->Cell_Based_Assay PK_Studies Pharmacokinetic Studies Cell_Based_Assay->PK_Studies Efficacy_Model Animal Efficacy Model (e.g., Xenograft, EPM) PK_Studies->Efficacy_Model Data_Analysis Data Analysis (IC50/EC50 Determination) Efficacy_Model->Data_Analysis

References

Comparative

Comparative Guide to the Structure-Activity Relationship of Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the azaspiro[3.5]nonane scaffold, with a pri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the azaspiro[3.5]nonane scaffold, with a primary focus on their activity as G protein-coupled receptor 119 (GPR119) agonists. While direct SAR studies on tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate are not extensively available in public literature, the broader 7-azaspiro[3.5]nonane framework serves as a crucial component in the development of potent and selective GPR119 agonists, a promising target for the treatment of type 2 diabetes and obesity.[1][2][3][4]

The inherent three-dimensional nature of spirocyclic scaffolds like azaspiro[3.5]nonane offers significant advantages in drug design by enabling precise orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2]

GPR119 Signaling Pathway and Therapeutic Rationale

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This elevation in cAMP enhances glucose-dependent insulin secretion and promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] This dual mechanism makes GPR119 an attractive therapeutic target for type 2 diabetes.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Enhanced Insulin Secretion PKA->Insulin GLP1 GLP-1 Release PKA->GLP1

Caption: Simplified GPR119 signaling cascade initiated by an azaspiro[3.5]nonane-based agonist.

Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

The following data, derived from studies on novel 7-azaspiro[3.5]nonane GPR119 agonists, illustrates the impact of substitutions on the piperidine N-capping group (R²) and the aryl group (R³) on agonist potency (EC₅₀).[3]

CompoundR² (Piperidine N-Cap)R³ (Aryl Group)hGPR119 EC₅₀ (nM)
1 -SO₂CH₃4-F-Ph150
2 -CO₂CH₃4-F-Ph25
3 -COCH₃4-F-Ph11
4 -CO-cyclopropyl4-F-Ph3.4
5 -CO-cyclopropyl2,4-di-F-Ph1.2
54g -CO-cyclopropyl2-F, 4-CN-Ph1.2

Key SAR Observations:

  • Piperidine N-capping group (R²): The nature of the substituent on the piperidine nitrogen significantly influences agonist activity. A shift from a sulfonyl group (-SO₂CH₃) in compound 1 to various acyl groups dramatically improves potency. The cyclopropylcarbonyl group in compound 4 was found to be optimal among the tested acyl derivatives.

  • Aryl group (R³): Modifications to the aryl ring also play a critical role in enhancing potency. The introduction of a second fluorine atom at the 2-position of the phenyl ring (compound 5 ) led to a notable increase in activity compared to the monosubstituted analog (compound 4 ). Further optimization by replacing the 4-fluoro substituent with a cyano group resulted in compound 54g , which maintained high potency.[3]

Comparative Performance and Experimental Data

Compound 54g emerged as a highly potent GPR119 agonist with a desirable pharmacokinetic profile in preclinical studies.[3]

ParameterValueSpecies
hGPR119 EC₅₀ 1.2 nMHuman
rGPR119 EC₅₀ 2.5 nMRat

Experimental Protocols

In Vitro GPR119 Activity Assay (cAMP Measurement)

The potency of GPR119 agonists is typically determined by measuring the accumulation of intracellular cAMP in a stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells).[2][5]

  • Cell Preparation:

    • A stable cell line expressing the GPR119 receptor is cultured in appropriate media.

    • Cells are seeded into 384-well plates and incubated overnight.

  • Assay Procedure:

    • The culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at room temperature to prevent cAMP degradation.[6]

    • Test compounds are serially diluted and added to the wells.

    • The plates are incubated for a further 30 minutes at room temperature to stimulate the cells.

  • cAMP Detection:

    • The intracellular cAMP levels are quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[6]

    • In this assay, endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of intracellular cAMP.

  • Data Analysis:

    • The data is used to generate dose-response curves, and the EC₅₀ values are calculated using non-linear regression analysis.

General Synthetic Workflow for 7-Azaspiro[3.5]nonane Derivatives

The synthesis of the 7-azaspiro[3.5]nonane core and its subsequent derivatization is a multi-step process. A generalized workflow is depicted below.

GPR119_Agonist_Synthesis Start Starting Materials Core_Formation Formation of 7-Azaspiro[3.5]nonane Core Start->Core_Formation Protection N-Boc Protection Core_Formation->Protection Coupling Coupling with Aryl Moiety (R³) Protection->Coupling Deprotection Boc Deprotection Coupling->Deprotection Acylation Acylation of Piperidine Nitrogen (R²) Deprotection->Acylation Final_Compound Final GPR119 Agonist Acylation->Final_Compound

Caption: Generalized synthetic workflow for 7-azaspiro[3.5]nonane GPR119 agonists.

References

Validation

Comparative Analysis of Synthetic Routes for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Spirocyclic systems, in particular, have gained significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Spirocyclic systems, in particular, have gained significant attention due to their inherent three-dimensionality, which can lead to improved pharmacological properties. This guide provides a comparative analysis of proposed synthetic routes for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, a novel scaffold, and compares them with an established route for a structurally related diazaspiro[3.5]nonane derivative.

Proposed Synthetic Routes for the Target Compound

Proposed Route 1: Condensation Approach Analogous to Barbiturate Synthesis

This route is based on the classical synthesis of barbituric acid and its derivatives, which involves the condensation of a malonic ester derivative with urea.[1][2][3][4]

Logical Relationship Diagram for Proposed Route 1

Proposed_Route_1 cluster_start Starting Materials cluster_synthesis Synthesis Steps A N-Boc-azetidin-3-one D Diethyl N-Boc-azetidine-3,3-dicarboxylate A->D Base-catalyzed condensation B Diethyl carbonate B->D C N-Boc-urea E tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate C->E D->E Cyclocondensation

Caption: Proposed Route 1: A convergent synthesis via cyclocondensation.

This approach involves the initial synthesis of a key intermediate, diethyl N-Boc-azetidine-3,3-dicarboxylate, from N-Boc-azetidin-3-one and diethyl carbonate. This intermediate would then undergo a cyclocondensation reaction with a suitable protected urea, such as N-Boc-urea, in the presence of a strong base to form the target spirocyclic dione.

Proposed Route 2: Stepwise Ring Formation via Aza-Michael Addition and Cyclization

This route constructs the second ring in a stepwise fashion, utilizing an aza-Michael addition and a subsequent intramolecular cyclization.

Experimental Workflow for Proposed Route 2

Proposed_Route_2 cluster_start Starting Materials cluster_synthesis Synthesis Steps A N-Boc-azetidin-3-one E Ethyl (N-Boc-azetidin-3-ylidene)acetate A->E Horner-Wadsworth-Emmons B Triethyl phosphonoacetate B->E C Ammonia F Ethyl 3-amino-3-(N-Boc-azetidin-3-yl)propanoate C->F D Boc-isocyanate G Intermediate Adduct D->G E->F Aza-Michael Addition F->G Reaction with Isocyanate H tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate G->H Intramolecular Cyclization

Caption: Proposed Route 2: A linear synthesis involving stepwise ring construction.

This linear synthesis begins with a Horner-Wadsworth-Emmons reaction between N-Boc-azetidin-3-one and triethyl phosphonoacetate to form an α,β-unsaturated ester.[5] An aza-Michael addition of ammonia would yield a β-amino ester.[6][7][8][9] The primary amine of this intermediate would then react with an isocyanate, such as Boc-isocyanate, followed by a base- or heat-induced intramolecular cyclization to furnish the final product.[10][11][12][13]

Alternative Compound Synthesis: Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

For a comparative benchmark, a multi-step synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is presented, based on patent literature.[6][14][15] This route, while lengthy, provides a practical example of the construction of a diazaspiro[3.5]nonane core.

Signaling Pathway Diagram for Alternative Route

Alternative_Route cluster_start Starting Materials cluster_synthesis Synthesis Steps A Compound 1 C Compound 2 A->C Reaction B Ethyl malonate B->C D Compound 3 C->D Reduction E Compound 4 D->E Tosylation F Compound 5 E->F Cyclization G Compound 6 F->G Reduction H Compound 7 G->H Boc Protection I tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate H->I Deprotection

Caption: A multi-step synthesis of a related diazaspiro[3.5]nonane.

Comparative Data Summary

The following table summarizes the key metrics for the two proposed routes for the target molecule and the established route for the alternative compound. Data for the proposed routes are estimated based on analogous reactions reported in the literature.

ParameterProposed Route 1 (Condensation)Proposed Route 2 (Stepwise)Alternative Route (Multi-step)
Number of Steps 247[15]
Overall Yield Estimated ModerateEstimated Low-ModerateNot explicitly stated, likely low
Key Reactions Condensation, CyclocondensationHorner-Wadsworth-Emmons, Aza-Michael Addition, CyclizationMultiple steps including reduction, tosylation, cyclization, and protection/deprotection[15]
Starting Materials N-Boc-azetidin-3-one, Diethyl carbonate, N-Boc-ureaN-Boc-azetidin-3-one, Triethyl phosphonoacetate, Ammonia, Boc-isocyanateVaries based on specific patent, often complex starting materials[15]
Potential for Scale-up Potentially good due to convergent natureModerate, linear synthesis may lower overall yieldPotentially challenging due to the number of steps

Detailed Experimental Protocols

Proposed Route 1: Condensation Approach

Step 1: Synthesis of Diethyl N-Boc-azetidine-3,3-dicarboxylate

  • To a solution of N-Boc-azetidin-3-one in a suitable solvent such as THF, add a strong base like sodium hydride at 0 °C.

  • Slowly add diethyl carbonate and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Cyclocondensation

  • In a round-bottom flask, dissolve diethyl N-Boc-azetidine-3,3-dicarboxylate and N-Boc-urea in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol and reflux the mixture for 6-12 hours.

  • Cool the reaction mixture and neutralize with a mineral acid.

  • The precipitated product can be collected by filtration and recrystallized.

Proposed Route 2: Stepwise Ring Formation

Step 1: Synthesis of Ethyl (N-Boc-azetidin-3-ylidene)acetate

  • To a suspension of sodium hydride in anhydrous THF, add triethyl phosphonoacetate dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of N-Boc-azetidin-3-one in THF.[16]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify by column chromatography.

Step 2: Synthesis of Ethyl 3-amino-3-(N-Boc-azetidin-3-yl)propanoate

  • Dissolve ethyl (N-Boc-azetidin-3-ylidene)acetate in a solution of ammonia in methanol.

  • Stir the reaction at room temperature in a sealed vessel for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude product, which may be used in the next step without further purification.

Step 3 & 4: Reaction with Isocyanate and Cyclization

  • Dissolve the crude β-amino ester in an aprotic solvent like dichloromethane.

  • Add Boc-isocyanate and stir at room temperature for 4-8 hours.

  • To induce cyclization, add a non-nucleophilic base such as DBU and heat the reaction mixture if necessary.

  • Monitor the reaction by TLC until completion.

  • Wash the reaction mixture with dilute acid and brine, dry over sodium sulfate, and purify by column chromatography.

Alternative Route: Synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Based on Patent CN111620869A)[17]

This is a multi-step synthesis involving the initial reaction of a starting compound with ethyl malonate, followed by reduction, tosylation, cyclization, another reduction, Boc protection, and a final deprotection step to yield the product. Each step has specific reagents and conditions as detailed in the patent literature. For instance, the cyclization step may involve cesium carbonate in acetonitrile, and reductions may be carried out with lithium borohydride or magnesium in methanol. The Boc protection is typically performed using Boc anhydride.

Conclusion

The synthesis of the novel scaffold tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate presents an interesting synthetic challenge. The two proposed routes offer different strategies to achieve this target. Proposed Route 1 is more convergent and may offer a higher overall yield if the cyclocondensation step is efficient. Proposed Route 2 is a more linear approach that allows for greater control and potential for diversification at intermediate stages.

In comparison, the synthesis of the alternative compound, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is a lengthy, multi-step process. While established, its complexity may render it less suitable for rapid analog synthesis in a drug discovery setting compared to the more streamlined proposed routes for the target molecule.

Further experimental validation is required to determine the optimal synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The choice of route will ultimately depend on factors such as the availability of starting materials, desired scale of synthesis, and the robustness of each chemical transformation.

References

Comparative

Benchmarking Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the hypothetical inhibitory activity of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate against a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate against a panel of established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Due to the absence of published biological data for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, this document serves as a framework for its potential evaluation, postulating its role as a DPP-4 inhibitor based on structural motifs common to this class of therapeutic agents. The data presented for known inhibitors are based on published literature.

Dipeptidyl Peptidase-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[2][4][5] DPP-4 inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.[2][4]

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several FDA-approved and well-characterized DPP-4 inhibitors against human DPP-4. A hypothetical value for the title compound is included to illustrate its placement within a benchmarking study.

CompoundClassIC50 (nM)
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Hypothetical To Be Determined
SitagliptinPeptidomimetic18 - 19[6][7]
VildagliptinPeptidomimetic2.3 - 62[6][7]
SaxagliptinPeptidomimetic26 - 50[6][7]
AlogliptinNon-peptidomimetic<10[7]
LinagliptinNon-peptidomimetic~1[6]
TeneligliptinNon-peptidomimetic~1[7]
TrelagliptinNon-peptidomimetic4[7]
OmarigliptinNon-peptidomimetic1.6[7]

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

The following is a detailed methodology for a fluorometric in vitro assay to determine the DPP-4 inhibitory activity of a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 8.0) containing NaCl and EDTA[8][9]

  • Test compound (e.g., Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the reference inhibitor in an appropriate solvent.

    • Create a series of dilutions of the test compound and reference inhibitor in the assay buffer.

    • Dilute the recombinant human DPP-4 enzyme to the desired working concentration in cold assay buffer.

    • Dilute the Gly-Pro-AMC substrate to its working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): DPP-4 enzyme solution and solvent vehicle.

      • Test compound wells: DPP-4 enzyme solution and the desired concentration of the test compound.

      • Reference inhibitor wells: DPP-4 enzyme solution and the desired concentration of the reference inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.[10][11]

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.[8]

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30 minutes, with readings taken every minute.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well from the linear portion of the curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample well - Rate of blank well) / (Rate of control well - Rate of blank well)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Below are diagrams illustrating the key biological pathway and the experimental workflow.

DPP4_Signaling_Pathway Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Stimulates Release BetaCells β-cells GLP1_GIP->BetaCells Stimulates AlphaCells α-cells GLP1_GIP->AlphaCells Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate Insulin Insulin Release BetaCells->Insulin Glucagon Glucagon Release AlphaCells->Glucagon Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake Glucose_Production Hepatic Glucose Production Glucagon->Glucose_Production Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates

Caption: DPP-4 signaling pathway in glucose homeostasis.

DPP4_Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup 2. Plate Setup in 96-well Plate (Blanks, Controls, Test Compounds) reagent_prep->plate_setup pre_incubation 3. Pre-incubation (10 min @ 37°C) plate_setup->pre_incubation add_substrate 4. Add Substrate (Gly-Pro-AMC) to Initiate Reaction pre_incubation->add_substrate kinetic_read 5. Kinetic Fluorescence Reading (30 min @ 37°C, Ex/Em = 360/460 nm) add_substrate->kinetic_read data_analysis 6. Data Analysis (Calculate Reaction Rates) kinetic_read->data_analysis inhibition_calc 7. Calculate % Inhibition data_analysis->inhibition_calc ic50_calc 8. Plot Dose-Response Curve & Determine IC50 inhibition_calc->ic50_calc end End ic50_calc->end

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

References

Validation

A Practical Guide to Cross-Reactivity and Selectivity Profiling of Novel Spirocyclic Compounds: A Case Study on "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate"

Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals no specific data on the biological targets, cross-reactivity, or selectivity of "Tert-butyl 7,9-dioxo-2,6-diazasp...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals no specific data on the biological targets, cross-reactivity, or selectivity of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate". The following guide is presented as a best-practice framework for researchers and drug development professionals on how to approach the profiling of such a novel chemical entity. The experimental data and targets presented herein are hypothetical and for illustrative purposes only.

The diazaspiro[3.5]nonane scaffold is a key structural motif in modern drug discovery, valued for its three-dimensional architecture which can enhance potency and selectivity.[1][2][3] Derivatives of this core structure have been identified as potent inhibitors of challenging targets like KRAS G12C and as agonists for G protein-coupled receptors such as GPR119, demonstrating the versatility of this chemical class.[4][5][6][7] Given the novelty of a "7,9-dioxo" substituted variant, a systematic profiling campaign is essential to elucidate its biological activity and potential for therapeutic development.

Phase 1: Initial Target Identification and Primary Screening

The first step in characterizing a novel compound is to identify its primary biological target(s). This is typically achieved through a combination of in silico predictions and broad-based experimental screening.

Experimental Protocol: Broad Kinase and Protease Panel Screening

A common starting point for many small molecules is to screen against a panel of kinases and proteases, as these are frequent targets of drug action and potential off-target liabilities.

  • Compound Preparation: "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Execution: The compound is screened at a single high concentration (e.g., 10 µM) against a commercial panel of several hundred kinases (e.g., Eurofins DiscoverX KINOMEscan™) and proteases (e.g., Reaction Biology ProPlex™).

  • Data Analysis: Results are typically expressed as the percentage of inhibition relative to a control. A significant inhibition (e.g., >50%) flags a potential interaction.

Hypothetical Screening Results

For the purpose of this guide, let us assume the initial screening of our hypothetical compound identifies a potent inhibitory activity against Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1, also known as HPK1) and a weaker, but notable, inhibition of a panel of related kinases.

Table 1: Hypothetical Primary Screening Hits for "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" at 10 µM

Target ClassPrimary Hit% InhibitionSecondary Hits (>50% Inhibition)% Inhibition
KinaseMAP4K1 (HPK1)98%MAP4K2, MAP4K3, MAP4K575%, 68%, 55%

Phase 2: Quantitative Selectivity Profiling

Following the identification of a primary target, the next critical step is to quantify the compound's potency and selectivity. This involves generating dose-response curves to determine IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for the primary target and key off-targets.

Experimental Protocol: IC50 Determination

  • Assay Setup: Biochemical assays are set up for the primary target (MAP4K1) and the identified secondary hits (MAP4K2, MAP4K3, MAP4K5).

  • Compound Titration: The compound is serially diluted to create a range of concentrations (e.g., from 1 nM to 30 µM).

  • Data Generation: The enzymatic activity is measured at each compound concentration.

  • Curve Fitting: The data are plotted as percent inhibition versus log concentration, and a non-linear regression analysis is used to calculate the IC50 value.

Table 2: Hypothetical IC50 Values and Selectivity Ratios

TargetIC50 (nM)Selectivity Ratio (IC50 Off-target / IC50 MAP4K1)
MAP4K1 (HPK1) 15 1.0
MAP4K245030.0
MAP4K31,20080.0
MAP4K53,500233.3
Unrelated Kinase (e.g., CDK2)>10,000>666.7

These hypothetical results would suggest that "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is a potent and selective inhibitor of MAP4K1 over other closely related kinases.

Visualizing Experimental Workflows and Pathways

Clear diagrams are essential for communicating complex experimental plans and biological pathways.

G cluster_screening Phase 1: Primary Screening cluster_profiling Phase 2: Selectivity Profiling Compound Novel Compound (10 µM) KinasePanel Kinase Panel (>400 kinases) Compound->KinasePanel ProteasePanel Protease Panel (>100 proteases) Compound->ProteasePanel Hits Identify Primary Hits (e.g., MAP4K1) KinasePanel->Hits >50% inhibition DoseResponse Dose-Response Assays (Primary & Secondary Hits) Hits->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Workflow for cross-reactivity and selectivity profiling.

Signaling Pathway Context

Understanding the signaling pathway of the primary target is crucial for interpreting the potential cellular effects of the compound. MAP4K1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a therapeutic strategy to enhance anti-tumor immunity.

TCR TCR Activation SLP76 SLP76 TCR->SLP76 phosphorylates HPK1 MAP4K1 (HPK1) SLP76->HPK1 activates Effector T-Cell Effector Functions (e.g., Cytokine Release) SLP76->Effector HPK1->SLP76 negatively regulates (feedback inhibition) Compound Tert-butyl 7,9-dioxo-2,6-diazaspiro [3.5]nonane-2-carboxylate Compound->HPK1 inhibits

Caption: Simplified MAP4K1 (HPK1) signaling pathway.

Conclusion

While no experimental data currently exists for "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate," this guide provides a robust framework for its systematic evaluation. By employing broad initial screening followed by quantitative selectivity profiling, researchers can effectively characterize the biological activity of novel spirocyclic compounds. The use of structured data tables and clear visual diagrams is paramount for the effective communication and interpretation of these critical preclinical findings. This structured approach is essential for making informed decisions in the drug discovery and development process.

References

Safety & Regulatory Compliance

Safety

Prudent Disposal Procedures for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) was found for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The following disposal guidelines are based on the safety information for structurally similar c...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The following disposal guidelines are based on the safety information for structurally similar compounds, such as other Boc-protected diazaspiroalkanes. Researchers must consult their institution's environmental health and safety (EHS) office for specific disposal requirements.

This document provides a comprehensive guide for the safe handling and disposal of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Profile and Safety Summary

Based on data from analogous compounds, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is anticipated to present the following hazards. Personal Protective Equipment (PPE) should be used accordingly.

Hazard CategoryGHS Hazard Code (Anticipated)Description
Acute Oral ToxicityH302Harmful if swallowed.[1][2][3]
Skin IrritationH315Causes skin irritation.[3][4]
Eye IrritationH319Causes serious eye irritation.[3][4]
Respiratory IrritationH335May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-contaminated, expired, or unwanted solid tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials (e.g., filter paper, pipette tips, gloves) grossly contaminated with the compound should be collected in a separate, sealed container labeled as hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

2. Spill Management:

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS department immediately.

    • Prevent the spill from entering drains or waterways.

3. Final Disposal:

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and associated waste.

Disposal Workflow for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate cluster_assessment Initial Assessment cluster_segregation Waste Segregation cluster_final_disposal Final Disposal Start Identify Waste Containing a specific chemical CheckContamination Is the material contaminated? Start->CheckContamination LiquidWaste Collect in Labeled Liquid Waste Container Start->LiquidWaste Is waste a solution? SolidWaste Collect in Labeled Solid Waste Container CheckContamination->SolidWaste No ContaminatedDebris Collect Contaminated Debris in a separate container CheckContamination->ContaminatedDebris Yes (e.g., gloves, paper) StoreWaste Store waste in a designated, secure area SolidWaste->StoreWaste LiquidWaste->StoreWaste ContaminatedDebris->StoreWaste EHS_Pickup Arrange for EHS Pickup and Disposal StoreWaste->EHS_Pickup

Caption: Disposal workflow for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

References

Handling

Personal protective equipment for handling Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Given the...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar diazaspiro compounds and general best practices for handling solid, non-volatile chemicals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications of similar diazaspiro compounds, Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate should be handled with caution. The primary hazards are expected to be:

  • Acute Oral Toxicity

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

Therefore, appropriate personal protective equipment is mandatory to prevent exposure.[1][2][3]

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any damage before use and change them regularly.[2]
Body Protection Laboratory coat or gownA long-sleeved, properly fitting lab coat or a disposable gown made of a chemical-resistant material like polyethylene or Tyvek should be worn.[2]
Eye and Face Protection Safety goggles or face shieldUse chemical splash goggles to protect against splashes and dust. A face shield may be necessary when handling larger quantities.[2][4]
Respiratory Protection Respirator or face maskA dust mask or a respirator with a particulate filter (e.g., N95) should be used, especially when handling the powder form, to prevent inhalation.[2][4][5]
Foot Protection Closed-toe shoesSafety footwear is essential to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to ensure safety.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.[1]

    • Verify that all required PPE is available and in good condition.

  • Handling the Compound :

    • Wear all the recommended PPE before handling the chemical.

    • Handle the solid compound in a well-ventilated area or a fume hood to minimize dust inhalation.[6][7]

    • Avoid direct contact with the skin and eyes.[7]

    • Do not eat, drink, or smoke in the handling area.[6][7]

  • After Handling :

    • Wash hands thoroughly with soap and water after handling the compound.[6]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection

Waste TypeContainerLabeling
Solid Waste Designated, sealed, and clearly labeled container for non-hazardous chemical waste."Solid Chemical Waste" with the full chemical name.
Contaminated Labware Puncture-resistant container for sharps. Separate container for non-sharp contaminated disposables (e.g., gloves, weighing paper)."Contaminated Sharps" or "Contaminated Lab Waste" with the chemical name.
Aqueous Waste Designated container for aqueous chemical waste. Do not mix with organic solvents."Aqueous Waste" with the full chemical name and concentration.

Disposal Procedures

  • Solid Waste :

    • Collect any residual powder and contaminated materials in a designated solid waste container.

    • Ensure the container is kept closed when not in use.[8]

  • Empty Containers :

    • If the original container is empty (no more than 2.5 cm of residue), it can be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[9]

  • Decontamination and Final Disposal :

    • All disposable items that have come into contact with the compound should be disposed of as chemical waste.

    • Follow your institution's specific guidelines for the final disposal of chemical waste through a licensed hazardous waste management company.[9][10]

    • Never dispose of this chemical down the drain.[8][10]

Experimental Workflow

Caption: Workflow for safe handling and disposal of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.

References

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